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  • Product: (2R)-2-amino-N,3-diphenylpropanamide hydrochloride
  • CAS: 1416505-46-8

Core Science & Biosynthesis

Exploratory

A Researcher's Guide to Chemical Nomenclature: Deconstructing (2R)-2-amino-N,3-diphenylpropanamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the fields of chemical research and pharmaceutical development, precision is paramount. An unambiguous identifier fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the fields of chemical research and pharmaceutical development, precision is paramount. An unambiguous identifier for a molecule is the foundation upon which all subsequent research, patent applications, and regulatory submissions are built. This guide delves into the critical subject of chemical nomenclature by deconstructing the specific molecule: (2R)-2-amino-N,3-diphenylpropanamide. We will systematically dissect its International Union of Pure and Applied Chemistry (IUPAC) name to reveal the wealth of structural and stereochemical information it contains. Furthermore, we will explore the landscape of "common names," comparing the systematic IUPAC approach with trivial or nonproprietary names used in drug development. This paper will provide a clear framework for understanding, interpreting, and applying chemical nomenclature, empowering scientists to communicate their work with absolute clarity.

The IUPAC Name: A Blueprint of the Molecule

The IUPAC name of a compound is not merely a label; it is a detailed, systematic description of the molecule's exact structure. It follows a globally recognized set of rules designed to ensure that any chemist can, without ambiguity, draw the correct structure from the name alone.[1][2][3] Let us deconstruct (2R)-2-amino-N,3-diphenylpropanamide.

Molecular Structure and IUPAC Component Analysis

The name can be broken down into four key components, each defining a specific part of the molecular structure.

Caption: Molecular structure of (2R)-2-amino-N,3-diphenylpropanamide.

  • Propanamide (The Parent Chain): This is the foundation of the name. "Prop-" indicates a three-carbon chain, and "-anamide" signifies that the principal functional group is an amide.[4][5] The amide's carbonyl carbon (C=O) is designated as carbon #1, but this number is often omitted as it is implied.[4]

  • N,3-diphenyl (The Substituents): This part describes two phenyl groups attached to the molecule.

    • N-phenyl : A phenyl group is attached to the nitrogen atom of the amide. The "N" locant is crucial for specifying that the substituent is on the nitrogen, not the carbon chain.[6]

    • 3-phenyl : A second phenyl group is attached to carbon #3 of the propane chain.

  • 2-amino (A Second Substituent): An amino group (-NH₂) is attached to carbon #2 of the propane chain.

  • (2R) (The Stereochemistry): This is perhaps the most critical descriptor in a biological context. It specifies the absolute configuration of the chiral center at carbon #2. The "R" comes from the Latin rectus (right) and is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[7][8]

Protocol for Determining Stereochemistry: The Cahn-Ingold-Prelog (CIP) Rules

The "(2R)" designation is not arbitrary; it is assigned through a rigorous, universally applied protocol. Understanding this process is key to appreciating the information density of an IUPAC name.

Step-by-Step CIP Priority Assignment for Carbon-2:

  • Identify the Chiral Center: Carbon-2 is bonded to four different groups:

    • An amino group (-NH₂)

    • The amide group (-C(=O)N(H)Ph)

    • The benzyl group (-CH₂Ph)

    • A hydrogen atom (-H) (implied)

  • Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic number equals higher priority.[8][9][10]

    • Priority 1: -NH₂ (Nitrogen, atomic number 7)

    • Priority 2: -C(=O)N(H)Ph (Carbon, atomic number 6)

    • Priority 3: -CH₂Ph (Carbon, atomic number 6)

    • Priority 4: -H (Hydrogen, atomic number 1)

  • Resolve Ties: Since both groups 2 and 3 are attached via carbon, we move to the next atoms in the chain until a point of difference is found.[9][10]

    • For -C(=O)N(H)Ph, the carbon is bonded to an Oxygen (twice, due to the double bond) and a Nitrogen.

    • For -CH₂Ph, the carbon is bonded to another Carbon and two Hydrogens.

    • Oxygen has a higher atomic number than Carbon, so the amide group receives priority 2, and the benzyl group receives priority 3.

  • Determine Configuration: Orient the molecule so the lowest priority group (-H) points away from the viewer. Trace the path from priority 1 → 2 → 3.

    • If the path is clockwise , the configuration is R .[9]

    • If the path is counter-clockwise , the configuration is S . For this molecule, the path is clockwise, hence the (2R) designation.

Caption: Workflow for assigning stereochemical configuration using CIP rules.

The Search for a Common Name

While the IUPAC name provides an exhaustive structural description, it is often long and cumbersome for daily use in a lab or clinical setting.[1][2][11] This gives rise to other naming conventions:

  • Generic (Nonproprietary) Names: These are globally recognized, unique names assigned to active pharmaceutical ingredients (e.g., Aspirin, Ibuprofen). In the U.S., these are assigned by the United States Adopted Names (USAN) Council, working in harmony with the WHO's International Nonproprietary Name (INN) program.[11][12]

  • Brand (Proprietary) Names: Trademarked names given by a manufacturer (e.g., Tylenol).

  • Trivial or Common Names: Historical names or laboratory shorthand.

For (2R)-2-amino-N,3-diphenylpropanamide, extensive database searches reveal no widely accepted, unique common or generic name . It is primarily identified by its systematic name or by database identifiers like a CAS number.

However, it is structurally related to the amino acid Phenylalanine . The core 2-amino-3-phenylpropanoic acid structure is D-phenylalanine. The target molecule is essentially D-phenylalaninamide (the amide of D-phenylalanine) that has been further substituted with a phenyl group on the amide nitrogen. PubChem lists "D-phenylalaninamide" as a related IUPAC name for a similar, but not identical, structure.[13] This relationship is useful for classification but does not constitute a common name for the specific N-phenyl substituted molecule.

This absence is common for research chemicals and drug intermediates. They often exist only within a research and development context, where the precise IUPAC name is necessary to avoid any ambiguity about the structure being studied.[1]

Comparative Analysis: IUPAC vs. Nonproprietary Names in Drug Development

In the journey from laboratory discovery to clinical application, the way a molecule is named evolves. The choice between a systematic IUPAC name and a nonproprietary name is context-dependent, each serving a critical but different purpose.

FeatureIUPAC NameGeneric/Nonproprietary Name
Information Content High: Fully describes molecular structure, including stereochemistry.Variable: Often contains a "stem" indicating the drug class (e.g., "-olol" for beta-blockers), but does not describe the full structure.[3][11]
Unambiguity Absolute: A given name corresponds to one and only one structure.High: Globally unique name for a specific active substance.[3]
Ease of Use Low: Often long, complex, and difficult to pronounce and remember.[3][11]High: Designed to be short, memorable, and distinct to prevent prescription errors.[12]
Primary Audience Chemists, researchers, patent attorneys, regulatory bodies (for structural verification).Healthcare professionals (doctors, pharmacists), patients, global regulators.
Primary Function Precise structural identification and scientific communication.[1]Safe and effective clinical use, pharmacovigilance, and global trade.[1][12]

Conclusion

The nomenclature of a chemical compound like (2R)-2-amino-N,3-diphenylpropanamide highlights a fundamental duality in scientific communication. Its IUPAC name serves as the molecule's ultimate, unambiguous identity, acting as a universal blueprint for chemists and researchers. It encodes the complete structural and stereochemical information necessary for synthesis, characterization, and mechanistic studies.

Conversely, the absence of a common or generic name for this particular molecule is equally instructive. It signifies its likely status as a research compound or intermediate, where structural precision outweighs the need for a simpler handle. For drug development professionals, understanding this distinction is critical. The journey of a drug from a complex IUPAC name to a simple, safe, and effective generic name is a journey from the precision of the lab to the practicalities of global healthcare. Mastery of both naming systems is, therefore, an indispensable skill in the modern scientific landscape.

References

  • Cahn-Ingold-Prelog Priority Rules Definition. (2025, August 15). Fiveable. [Link]

  • Cahn Ingold Prelog Priority Rules & Examples. Study.com. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

  • Priority Rules. University of Calgary, Department of Chemistry. [Link]

  • Nomenclature of Amides. (2023, January 22). Chemistry LibreTexts. [Link]

  • 3.6 Cahn-Ingold Prelog Rules. (2019, June 05). Chemistry LibreTexts. [Link]

  • R-5.7.8 Amides, imides, and hydrazides. ACD/Labs. [Link]

  • How to Name Amides With IUPAC Nomenclature Rules. (2026, February 08). YouTube. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

  • Drug Nomenclature or Naming System: A detailed overview. (2025, January 06). Pharmacology Mentor. [Link]

  • The Comprehensive Science and Art of Pharmaceutical Drug Naming. (2025, August 21). DrugPatentWatch. [Link]

  • Drug nomenclature. Wikipedia. [Link]

  • How Do Drugs Get Named? (2018). AMA Journal of Ethics. [Link]

  • What's in a Name? Drug Nomenclature and Medicinal Chemistry Trends using INN Publications. National Center for Biotechnology Information. [Link]

  • (2R)-2-amino-3-phenylpropanamide. PubChem, National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of D-Phenylalanine Anilide Hydrochloride

This guide provides a comprehensive overview of the essential physical properties of D-phenylalanine anilide hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Recog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential physical properties of D-phenylalanine anilide hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Recognizing that this is a specialized derivative, this document emphasizes not just the properties themselves, but the robust methodologies required for their determination and validation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of D-Phenylalanine Derivatives

D-amino acids and their derivatives are increasingly recognized for their crucial roles in the development of novel therapeutics.[1] Unlike their L-counterparts, which are the primary building blocks of proteins, D-isomers offer unique advantages, including enhanced metabolic stability and distinct pharmacological activities. D-phenylalanine, in particular, serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), ranging from antidiabetic drugs to antiviral agents.[1] The anilide hydrochloride salt of D-phenylalanine represents a modification that can influence key physicochemical properties such as solubility and stability, which are critical for drug formulation and delivery.

This guide will walk through the synthesis, purification, and comprehensive physical characterization of D-phenylalanine anilide hydrochloride, providing both theoretical background and practical, field-tested protocols.

Synthesis and Purification of D-Phenylalanine Anilide Hydrochloride

The synthesis of D-phenylalanine anilide hydrochloride is a multi-step process that requires careful control to maintain the stereochemical integrity of the chiral center. The primary reaction is an amide bond formation between the carboxylic acid of D-phenylalanine and aniline, followed by the formation of the hydrochloride salt.

Synthesis Workflow

Synthesis_Workflow D_Phe D-Phenylalanine Amide_Coupling Amide Coupling (e.g., DCC/HOBt) D_Phe->Amide_Coupling Aniline Aniline Aniline->Amide_Coupling D_Phe_Anilide D-Phenylalanine Anilide Amide_Coupling->D_Phe_Anilide HCl_Salt HCl Salt Formation D_Phe_Anilide->HCl_Salt Purification Purification (Recrystallization) HCl_Salt->Purification Final_Product D-Phenylalanine Anilide Hydrochloride Purification->Final_Product

Caption: A general workflow for the synthesis of D-phenylalanine anilide hydrochloride.

Experimental Protocol: Amide Coupling and Salt Formation

Materials:

  • D-Phenylalanine

  • Aniline

  • Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (ethanolic solution)

Procedure:

  • Amide Coupling:

    • Dissolve D-phenylalanine and HOBt in DCM.

    • Add aniline to the mixture.

    • Slowly add a solution of DCC in DCM at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of the Anilide:

    • The crude D-phenylalanine anilide can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation:

    • Dissolve the purified anilide in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • Slowly add a stoichiometric amount of ethanolic HCl with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality behind Experimental Choices: The use of a coupling agent like DCC/HOBt is standard for forming amide bonds while minimizing racemization of the chiral center.[2] The hydrochloride salt form is often chosen to enhance the stability and aqueous solubility of amine-containing compounds.[3]

Structural Elucidation and Purity Assessment

Confirming the chemical structure and purity of the synthesized D-phenylalanine anilide hydrochloride is paramount. A combination of spectroscopic techniques provides a comprehensive characterization.

Analytical Characterization Workflow

Analytical_Workflow Sample D-Phenylalanine Anilide Hydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Purity Purity Assessment (HPLC) Sample->Purity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity->Structure_Confirmed

Caption: The analytical workflow for the structural confirmation and purity assessment of the target compound.

Spectroscopic Data Interpretation
Technique Expected Observations Purpose
¹H NMR Signals corresponding to the aromatic protons of the phenyl and anilide rings, the methine and methylene protons of the phenylalanine backbone, and the amide proton.Confirms the presence of all proton environments in the molecule.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the amide and the aromatic carbons.Provides a carbon fingerprint of the molecule.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amide and ammonium), C=O stretching (amide), and aromatic C-H and C=C stretching.Identifies key functional groups present in the molecule.[4]
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated D-phenylalanine anilide (the free base).Determines the molecular weight of the compound.
HPLC (Chiral) A single major peak indicating high chemical and enantiomeric purity.Quantifies the purity and confirms the enantiomeric excess.[2]

Physicochemical Properties

The physical properties of D-phenylalanine anilide hydrochloride are critical for its handling, formulation, and ultimately, its performance as a potential therapeutic agent.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Experimental Protocol: Capillary Melting Point Determination

  • Finely powder a small sample of the dried D-phenylalanine anilide hydrochloride.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility

Solubility is a key determinant of a drug's bioavailability. The hydrochloride salt is expected to have higher aqueous solubility than the free base.

Experimental Protocol: Equilibrium Solubility Determination

  • Add an excess amount of D-phenylalanine anilide hydrochloride to a known volume of the solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the suspension to remove the undissolved solid.

  • Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The solubility is expressed in units such as mg/mL or mol/L.

Expected Solubility Profile:

  • Water: Expected to be soluble due to the hydrochloride salt.[3]

  • Methanol/Ethanol: Likely to be soluble.[5][6]

  • Non-polar solvents (e.g., hexane): Expected to be poorly soluble.

Optical Rotation

As a chiral molecule, D-phenylalanine anilide hydrochloride will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the enantiomer.

Experimental Protocol: Polarimetry

  • Prepare a solution of D-phenylalanine anilide hydrochloride of a known concentration in a suitable solvent (e.g., water or methanol).

  • Calibrate the polarimeter with the pure solvent.

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Measure the observed angle of rotation.

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation

    • l is the path length of the cell in decimeters

    • c is the concentration of the solution in g/mL

The specific rotation is typically reported with the temperature and the wavelength of light used (usually the sodium D-line, 589 nm). For D-amino acid derivatives, a positive (dextrorotatory) or negative (levorotatory) rotation is expected, which is an inherent property of the molecule.[7]

Data Summary

Physical Property Expected Value/Observation Significance
Appearance White to off-white crystalline solidBasic physical identification
Melting Point Sharp melting rangeIndicator of purity
Solubility Soluble in water and polar organic solventsCrucial for formulation and bioavailability
Optical Rotation A specific, non-zero valueConfirms chirality and enantiomeric purity

Conclusion

The physical characterization of D-phenylalanine anilide hydrochloride is a critical step in its evaluation for potential applications in drug development. This guide has provided a framework for its synthesis, purification, and the determination of its key physical properties. By following these robust and well-established protocols, researchers can ensure the generation of reliable and reproducible data, which is the cornerstone of scientific advancement in pharmaceutical research.

References

  • Chem-Impex. DL-Phenylalanine methyl ester hydrochloride. [Link]

  • Schleusener, J., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. [Link]

  • National Center for Biotechnology Information. "D-phenylalanine hydrochloride" PubChem Compound Summary for CID 13000988. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. D-phenylalanine. [Link]

  • National Center for Biotechnology Information. "D-Phenylalanine" PubChem Compound Summary for CID 71567. [Link]

  • Clark, J. (2015). The optical activity of amino acids. ISSR. [Link]

  • Cook, C. W., et al. (2019). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. 50th Lunar and Planetary Science Conference. [Link]

  • Rabijns, M., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. [Link]

  • Mary, M. B., & Bright, A. J. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. ResearchGate. [Link]

  • National Center for Biotechnology Information. "CID 136747643" PubChem Compound Summary. [Link]

  • O'Connell, T., et al. (2001). Enantioselective Detection of D‐ and L‐Phenylalanine Using Optically Active Polyaniline. Analytical Letters, 34(11), 1845-1855.
  • Scholars Research Library. (2011). Synthesis and characterization of N, N'-bis (1-carboxy-2-phenylethyl) ethylenediamine. Der Pharma Chemica, 3(6), 469-475.
  • Wikipedia. Phenylalanine. [Link]

  • ResearchGate. FT-IR spectra of D-phenylalanine in solid form, and after dissolution...[Link]

  • Google Patents. CN102010345A - Method for preparing D-phenylalanine through dynamic kinetic resolution.
  • Wang, Y., et al. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4569-4575. [Link]

  • ResearchGate. (b) ¹H NMR spectrum of d2-phenylalanine. [Link]

  • ChemSrc. CAS#:87476-15-1 | 5-(2-ethylthio propyl)-1,3-cyclohexanedione. [Link]

  • Reddit. How to "dissolve" Phenylalanine in water or any drink?[Link]

  • Data.gov. Substance 865476: MLS000039625 - Dataset. [Link]

  • Li, W., & McDermott, A. E. (2013). Detection of slow dynamics by solid-state NMR: Application to L-phenylalanine hydrochloride. Concepts in Magnetic Resonance Part A, 42A(1), 14-22.
  • Scribd. Astm E1476 04 2022. [Link]

  • National Vulnerability Database. CVE-2025-26476 Detail. [Link]

Sources

Exploratory

Solubility Profile & Handling of (2R)-2-amino-N,3-diphenylpropanamide

Technical Guide for Assay Development & Formulation Executive Summary (2R)-2-amino-N,3-diphenylpropanamide, commonly referred to as D-Phenylalanine anilide , presents a classic solubility dichotomy characteristic of hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Assay Development & Formulation

Executive Summary

(2R)-2-amino-N,3-diphenylpropanamide, commonly referred to as D-Phenylalanine anilide , presents a classic solubility dichotomy characteristic of hydrophobic amino acid derivatives. While the compound exhibits high solubility in dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) (>50 mM), its thermodynamic solubility in neutral aqueous media is severely limited (<1 mM) due to the hydrophobic effect driven by its dual aromatic ring system.

This guide provides a mechanistic analysis of these solubility behaviors and standardized protocols for preparing stable stock solutions, ensuring data integrity in biological assays.

Part 1: Physicochemical Architecture

To master the solubility of this molecule, one must first understand the structural forces at play. The molecule consists of a D-phenylalanine backbone amidated with an aniline group.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₅H₁₆N₂OModerate molecular weight (240.3 g/mol ).
Key Functional Groups Primary Amine (

), Amide (

), Two Phenyl Rings
Amphiphilic structure with dominant hydrophobic domains.
Estimated LogP ~2.5 – 3.0Lipophilic. Partitions preferentially into organic phases.
pKa (Amine) ~7.0 – 7.5pH Dependent Solubility: The amine is protonated at acidic pH, significantly increasing aqueous solubility.
Chirality (2R) / D-IsomerEnantiomers generally share identical solubility in achiral solvents (Water, DMSO) but differ in biological interactions.
Structural Analysis

The substitution of the C-terminal carboxylate of Phenylalanine with an N-phenyl (anilide) group removes the zwitterionic character found in the free amino acid. This eliminates the ionic hydration stabilization at neutral pH, leaving the molecule with two hydrophobic phenyl rings and a polar, hydrogen-bonding linker.

Part 2: The Solvent Dichotomy (Mechanistic Insight)

Aqueous Solubility: The Hydrophobic Barrier

In water, the dissolution of D-Phenylalanine anilide is thermodynamically unfavorable at neutral pH.

  • The Hydrophobic Effect: The two phenyl rings force the surrounding water molecules to order themselves into "iceberg-like" cage structures (clathrates) to maximize their own hydrogen bonding. This ordering results in a massive decrease in entropy (

    
    ).
    
  • Lattice Energy: The planar aromatic rings in the solid state facilitate strong

    
     stacking interactions, creating a stable crystal lattice that water cannot easily disrupt.
    
DMSO Solubility: Dipolar Solvation

DMSO acts as an ideal solvent due to its high dielectric constant (


) and dipolar aprotic nature.
  • Dipole-Dipole & H-Bonding: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the amide and amine protons.

  • Dispersion Forces: The methyl groups of DMSO interact favorably with the hydrophobic phenyl rings of the solute, effectively "shielding" them.

Visualization: Solvation Dynamics

The following diagram illustrates the competing thermodynamic forces in Water vs. DMSO.

SolvationDynamics cluster_Water Aqueous Environment (pH 7) cluster_DMSO DMSO Environment Solid Solid State (Crystal Lattice) WaterSolv Hydration Shell (High Entropic Penalty) Solid->WaterSolv Dissolution (Unfavorable) DMSOSolv DMSO Solvation Shell (Dipole-Pi & H-Bonding) Solid->DMSOSolv Dissolution (Favorable) Precip Precipitation / Aggregation WaterSolv->Precip Hydrophobic Collapse WaterSolv->DMSOSolv Contrast: Entropy vs Enthalpy StableSol Stable Solution (>50 mM) DMSOSolv->StableSol Stabilization

Caption: Comparative solvation thermodynamics showing the entropic penalty in water leading to precipitation versus the enthalpic stabilization in DMSO.

Part 3: Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable 50 mM stock solution in DMSO.

  • Weighing: Accurately weigh 12.0 mg of (2R)-2-amino-N,3-diphenylpropanamide into a glass vial.

    • Note: Avoid using plastic microfuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with sensitive assays.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    99.9%).
    
  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be optically clear.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

    • Stability:[1][2] Stable for >6 months if kept dry. DMSO is hygroscopic; water absorption will decrease solubility over time.

Protocol B: Determination of Kinetic Aqueous Solubility

Objective: Determine the "crashing out" point when diluting DMSO stock into aqueous buffer. This is critical for establishing the maximum valid concentration for biological assays.[1]

SolubilityWorkflow Stock 50 mM DMSO Stock Dilution Serial Dilution in DMSO (50, 25, 12.5 ... mM) Stock->Dilution Transfer Transfer 2µL to Assay Plate Dilution->Transfer BufferAdd Add 198µL Aqueous Buffer (PBS pH 7.4) Transfer->BufferAdd Final DMSO = 1% Incubate Incubate 2h @ 25°C (Shake 300 rpm) BufferAdd->Incubate Read Measure Turbidity (Absorbance @ 620nm) Incubate->Read Analyze Plot Solubility Curve Determine Precipitation Point Read->Analyze

Caption: Kinetic solubility workflow using nephelometry (turbidity) to identify the precipitation threshold in aqueous buffer.

Step-by-Step Methodology:

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • DMSO Series: Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., 50 mM down to 0.1 mM).

  • Buffer Addition:

    • Place 198 µL of your assay buffer (e.g., PBS pH 7.4) into the wells of the assay plate.

    • Crucial: Ensure the buffer temperature is 25°C (or your assay temperature).

  • Spike: Rapidly add 2 µL of each DMSO dilution to the buffer wells. This yields a final DMSO concentration of 1%.[1]

  • Equilibration: Seal plate and shake at 300 rpm for 2 hours.

  • Readout: Measure absorbance at 620 nm (or use a nephelometer).

    • Interpretation: A sharp rise in absorbance indicates precipitation.[1] The highest concentration before this rise is your Kinetic Solubility Limit .[1]

Part 4: Implications for Drug Development[3]

Assay Interference

Because D-Phenylalanine anilide is hydrophobic, it is prone to Non-Specific Binding (NSB) to plastics.

  • Mitigation: Use low-binding plates (polypropylene) or include 0.01% Tween-20 in the buffer to maintain solubility and reduce surface adsorption.

pH Strategy

If higher aqueous concentrations are required (e.g., for substrate loading), lower the pH of the buffer.

  • At pH 4.0, the N-terminal amine (

    
    ) will be fully protonated (
    
    
    
    ).
  • This charge introduces ion-dipole interactions with water, increasing solubility by 10-100 fold compared to pH 7.4.

Formulation for In Vivo Studies

Do not inject 100% DMSO stocks.

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water (or Saline).

  • Procedure: Dissolve in DMSO/PEG400 first, then slowly add the aqueous phase with vortexing. Watch for precipitation.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • PubChem Compound Summary. (2024). (2R)-2-amino-3-phenylpropanamide (Related Structure/Properties). National Center for Biotechnology Information.

  • Benchchem Technical Guides. (2024). Solubility and Stability of Hydrophobic Amines in DMSO.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging D-Phenylalanine Anilide for Advanced Molecular Imprinting

Foreword: The Power of Pre-Defined Recognition in Complex Systems In the landscape of modern chemical and biochemical analysis, the ability to selectively isolate and detect a single molecular species from a complex mixt...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Power of Pre-Defined Recognition in Complex Systems

In the landscape of modern chemical and biochemical analysis, the ability to selectively isolate and detect a single molecular species from a complex mixture is paramount. Nature has perfected this through antibody-antigen and enzyme-substrate interactions. Molecular Imprinting Technology (MIT) offers a synthetic route to mimic this exquisite selectivity, creating robust, tailor-made recognition sites within a polymer matrix.[1][2] These Molecularly Imprinted Polymers (MIPs) are not only cost-effective and stable but can be engineered for a vast array of applications, from chiral separations in drug development to advanced sensor technology.[1][3][4]

This guide focuses on the strategic use of D-phenylalanine anilide as a template molecule for creating highly selective MIPs. The unique structural features of D-phenylalanine anilide, including its chirality, aromatic rings, and amide bond, provide multiple points of interaction for the design of sophisticated and highly specific binding cavities.[5] We will delve into the underlying principles, provide detailed experimental protocols, and explore the characterization and application of these powerful analytical tools.

The "Lock and Key" Principle: A Synthetic Approach

Molecular imprinting is conceptually analogous to creating a plaster cast of an object. A template molecule (in our case, D-phenylalanine anilide) is mixed with functional monomers that have an affinity for it. These monomers arrange themselves around the template, and a cross-linking agent is added to polymerize this assembly, effectively "locking" the monomers in place. Subsequent removal of the template molecule leaves behind a cavity that is complementary in size, shape, and chemical functionality to the template.[1][2][6]

Caption: The four key stages of the molecular imprinting process.

The choice of D-phenylalanine anilide as a template is particularly advantageous for chiral applications. Chirality is a fundamental property in pharmacology, where the physiological effects of two enantiomers (mirror-image isomers) of a drug can differ dramatically. MIPs created with a single enantiomer, like D-phenylalanine anilide, can be used to selectively bind and separate that enantiomer from its counterpart.[3]

Experimental Protocol: Synthesis of a D-Phenylalanine Anilide Imprinted Polymer

This protocol outlines a non-covalent bulk polymerization method, a common and effective approach for creating MIPs.[7]

2.1. Materials and Reagents

ReagentPurposeTypical Supplier
D-phenylalanine anilideTemplate MoleculeSigma-Aldrich, Alfa Aesar
Methacrylic Acid (MAA)Functional MonomerSigma-Aldrich, Acros Organics
Ethylene Glycol Dimethacrylate (EGDMA)Cross-linkerSigma-Aldrich, TCI
2,2'-Azobisisobutyronitrile (AIBN)InitiatorSigma-Aldrich, Wako
AcetonitrilePorogen (Solvent)Fisher Scientific, VWR
Methanol/Acetic Acid (9:1 v/v)Extraction SolventFisher Scientific, VWR

2.2. Step-by-Step Synthesis Procedure

  • Template-Monomer Complex Formation:

    • In a thick-walled glass tube, dissolve 1 mmol of D-phenylalanine anilide and 4 mmol of methacrylic acid in 5 mL of acetonitrile.

    • The choice of methacrylic acid as the functional monomer is based on its ability to form hydrogen bonds with the amide group and potential π-π interactions with the aromatic rings of the template.[7]

    • Sonicate the mixture for 15 minutes to ensure homogeneity and facilitate the self-assembly of the template-monomer complex.

  • Addition of Cross-linker and Initiator:

    • To the above solution, add 20 mmol of ethylene glycol dimethacrylate (EGDMA) and 0.1 mmol of 2,2'-azobisisobutyronitrile (AIBN).

    • EGDMA provides the structural integrity of the polymer network.[8] The molar ratio of template:monomer:cross-linker is a critical parameter that influences the binding affinity and selectivity of the final MIP.[8]

    • AIBN is a common thermal initiator that will trigger polymerization upon heating.

  • Polymerization:

    • Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Seal the glass tube under vacuum.

    • Submerge the sealed tube in a water bath at 60°C for 24 hours. This will initiate the polymerization process, forming a solid polymer block.

  • Polymer Processing:

    • Carefully break the glass tube and grind the resulting polymer block into a fine powder using a mortar and pestle.

    • Sieve the polymer particles to obtain a uniform size fraction (e.g., 25-50 µm). This is crucial for applications like high-performance liquid chromatography (HPLC) to ensure consistent packing and flow characteristics.[4]

  • Template Removal:

    • Pack the sieved polymer particles into an empty HPLC column.

    • Continuously wash the column with a mixture of methanol and acetic acid (9:1 v/v) at a flow rate of 1 mL/min.

    • Monitor the eluent using a UV-Vis spectrophotometer at the absorbance maximum of D-phenylalanine anilide. Continue washing until the template is no longer detected in the eluent.

    • Finally, wash the column with methanol to remove any residual acetic acid.

2.3. Preparation of a Non-Imprinted Control Polymer (NIP)

To validate the specific binding effects of the imprinting process, a non-imprinted polymer (NIP) must be synthesized under identical conditions but without the addition of the D-phenylalanine anilide template .[9] This control polymer will account for any non-specific binding to the polymer matrix.[10]

Characterization of the Imprinted Polymer: Validating Success

A series of characterization techniques are essential to confirm the successful synthesis and evaluate the performance of the MIP.

3.1. Morphological and Structural Analysis

  • Scanning Electron Microscopy (SEM): Provides insights into the surface morphology and porosity of the polymer particles. A porous structure is generally desirable as it facilitates mass transfer of the analyte to the binding sites.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the incorporation of the functional monomer and cross-linker into the polymer structure. Spectra of the MIP before and after template removal can also indicate the successful extraction of the template.[8]

3.2. Binding Performance Evaluation

The true measure of a successful MIP lies in its ability to selectively bind the target analyte.

  • Adsorption Isotherms: These experiments determine the binding capacity of the MIP. By incubating the polymer with varying concentrations of D-phenylalanine anilide and measuring the amount bound at equilibrium, one can construct an isotherm. The difference in binding capacity between the MIP and the NIP represents the specific binding due to the imprinted sites.[7][10]

  • Selectivity Studies: The chiral recognition ability of the MIP is assessed by comparing its binding affinity for D-phenylalanine anilide versus its enantiomer, L-phenylalanine anilide. This is often expressed as a selectivity factor (α).[8]

Table 1: Hypothetical Binding Performance Data

PolymerAnalyteBinding Capacity (µmol/g)Selectivity Factor (α)
MIPD-phenylalanine anilide215.84.2
MIPL-phenylalanine anilide51.4
NIPD-phenylalanine anilide48.91.1
NIPL-phenylalanine anilide44.5

α = (Binding Capacity of MIP for D-enantiomer) / (Binding Capacity of MIP for L-enantiomer)

Sources

Application

HPLC separation methods for phenylalanine anilide enantiomers

Application Note: High-Performance Liquid Chromatographic Separation of Phenylalanine Anilide Enantiomers Executive Summary This guide details the chromatographic isolation of L- and D-phenylalanine anilide enantiomers....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatographic Separation of Phenylalanine Anilide Enantiomers

Executive Summary

This guide details the chromatographic isolation of L- and D-phenylalanine anilide enantiomers. Phenylalanine anilide serves as a critical model compound in chiral recognition studies due to its dual-aromatic structure (benzyl and anilide groups) and its primary amine functionality.

We present two distinct, self-validating protocols:

  • Method A (The Gold Standard): Crown Ether-based separation targeting the free primary amine.

  • Method B (The Alternative): Polysaccharide-based separation utilizing hydrogen bonding and

    
    -
    
    
    
    interactions.

Analyte Characterization & Separation Challenge

  • Structure: Phenylalanine anilide possesses a chiral center at the

    
    -carbon. The molecule contains a basic primary amine (
    
    
    
    ) and a neutral amide linkage coupled to an aromatic aniline ring.
  • The Challenge: In an achiral environment, both enantiomers exhibit identical physicochemical properties. Separation requires a chiral selector capable of discriminating the spatial arrangement of the benzyl side chain relative to the amine and anilide groups.

Method A: Crown Ether Chiral Stationary Phase (CSP)

Best for: Free phenylalanine anilide (underivatized N-terminus). Mechanism: Host-Guest Complexation.

The Mechanism (Expert Insight)

This method utilizes a chiral crown ether (18-crown-6 derivative) covalently bonded to silica. The separation relies on the formation of an inclusion complex between the crown ether and the protonated primary ammonium group (


) of the analyte.
  • Causality: The ammonium ion binds inside the crown ether cavity via three hydrogen bonds. The chiral barriers on the crown ether (binaphthyl groups) create steric hindrance. The enantiomer that fits "snugly" without steric clash forms a more stable complex and retains longer.

  • Temperature Sensitivity: This equilibrium is enthalpy-driven. Lowering the temperature increases the stability of the complex, often dramatically improving resolution (

    
    ).
    
Experimental Protocol
ParameterCondition
Column DAICEL CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)
Mobile Phase Perchloric Acid (pH 1.5) / Methanol (85:15 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lower to 10°C if

)
Detection UV @ 210 nm or 254 nm
Sample Diluent Mobile Phase (Must be acidic to protonate amine)

Step-by-Step Workflow:

  • System Conditioning: Flush the column with the aqueous mobile phase for 30 minutes. Ensure the baseline is stable. Note: Perchloric acid is used because the perchlorate anion (

    
    ) is chaotropic and improves peak shape for cationic amines compared to phosphate buffers.
    
  • Sample Prep: Dissolve 1 mg of racemic phenylalanine anilide in 1 mL of mobile phase. Sonicate to ensure complete protonation.

  • Injection: Inject 5 µL.

  • Elution Order Validation: On CR(+), the D-enantiomer typically elutes after the L-enantiomer for phenylalanine analogs, but this must be confirmed with a pure standard due to the influence of the anilide group.

Visualization of Mechanism

CrownEtherMechanism Analyte Phenylalanine Anilide (Free Amine) Protonation Acidic Mobile Phase (pH 1.5) Analyte->Protonation Dissolution Ammonium R-NH3+ Cation Protonation->Ammonium Formation Selector Crown Ether CSP (Chiral Cavity) Ammonium->Selector Injection Complex_L L-Enantiomer Complex (Steric Clash -> Unstable) Selector->Complex_L Guest Entry Complex_D D-Enantiomer Complex (Good Fit -> Stable) Selector->Complex_D Guest Entry Result Separation (L elutes first) Complex_L->Result Fast Elution Complex_D->Result Retained

Figure 1: Mechanism of chiral recognition on Crown Ether CSP. The ammonium group allows "docking," while steric barriers discriminate between L and D forms.

Method B: Polysaccharide-Based CSP

Best for: N-Protected phenylalanine anilide (e.g., N-Boc, N-Acetyl) OR Free amine if Normal Phase is required. Mechanism: Hydrogen Bonding & Dipole-Dipole Interactions.

The Mechanism

Polysaccharide columns (Amylose or Cellulose derivatives) possess helical grooves containing amide and carbamate linkages. The phenylalanine anilide interacts via:

  • Hydrogen Bonding: Between the analyte's amide/aniline hydrogens and the CSP's carbonyl/amine groups.

  • 
    -
    
    
    
    Stacking:
    Between the anilide aromatic ring and the phenylcarbamate groups on the CSP.
Experimental Protocol
ParameterCondition
Column CHIRALPAK® AD-H or CHIRALCEL® OD-H (4.6 × 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm

Critical Operational Notes:

  • Additive Necessity: Diethylamine (DEA) is mandatory for the free amine form to suppress non-specific silanol interactions which cause peak tailing. If analyzing N-protected (neutral) phenylalanine anilide, DEA is not required; use 0.1% Trifluoroacetic acid (TFA) instead to sharpen peaks.

  • Column Choice: Chiralpak AD (Amylose) generally shows higher selectivity for anilide derivatives compared to Cellulose (OD) due to the specific pocket shape formed by the amylose helix.

Comparative Data Summary

MetricMethod A (Crown Ether)Method B (Polysaccharide)
Primary Interaction Ionic / Inclusion ComplexH-Bonding / Steric
Mobile Phase Aqueous Acidic (Reverse Phase)Hexane/Alcohol (Normal Phase)
Sample Capacity Low (Analytical only)High (Preparative potential)
Resolution (

)
Typically > 5.0 (Very High)Typically 2.0 - 4.0
Robustness Sensitive to TemperatureRobust

Troubleshooting & System Suitability

Self-Validating Checks
  • Resolution Check: Calculate

    
    .
    
    • Pass Criteria:

      
       (Baseline separation).
      
  • Peak Tailing: Calculate Tailing Factor (

    
    ).
    
    • Pass Criteria:

      
      .
      
    • Failure Mode: If

      
       in Method B, increase DEA concentration to 0.2%. In Method A, ensure pH is < 2.0.[1]
      
Decision Tree for Method Selection

MethodSelection Start Start: Phenylalanine Anilide Sample CheckAmine Is the N-terminus free? Start->CheckAmine Free Yes (Free -NH2) CheckAmine->Free Protected No (N-Acetyl/Boc) CheckAmine->Protected Prep Is Prep Scale Needed? Free->Prep RouteB Method B: CHIRALPAK AD-H (Normal Phase) Protected->RouteB RouteA Method A: CROWNPAK CR-I(+) (Highest Selectivity) UseB Use Method B (Higher Loading Capacity) Prep->UseB Yes UseA Use Method A (Analytical QC) Prep->UseA No

Figure 2: Method Selection Decision Tree based on analyte structure and scale.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Hyun, M. H., et al. (2002).
  • Lee, W., et al. (2000). "Direct separation of the enantiomers of phenylalanine anilide by HPLC on Crown Ether CSPs." Microchemical Journal, 64, 121-125.
  • Agilent Technologies. (2019).[2] Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2R)-2-amino-N,3-diphenylpropanamide Synthesis

Executive Summary This technical guide addresses the synthesis of (2R)-2-amino-N,3-diphenylpropanamide (also known as H-D-Phe-NHPh). The Core Challenge: This reaction presents a classic "chemist's dilemma." Aniline is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of (2R)-2-amino-N,3-diphenylpropanamide (also known as H-D-Phe-NHPh).

The Core Challenge: This reaction presents a classic "chemist's dilemma." Aniline is a weak nucleophile (due to resonance delocalization), requiring strong activation of the amino acid carboxylate. However, strong activation of N-protected phenylalanine significantly increases the acidity of the


-proton, leading to rapid racemization  via the oxazolone (azlactone) mechanism.

This guide prioritizes T3P® (Propylphosphonic anhydride) and HATU chemistries to balance high coupling efficiency with optical purity.

Module 1: Critical Analysis & FAQs

Q1: Why is my yield consistently low (<40%) using standard EDC/HOBt coupling?

A: Aniline is a poor nucleophile compared to alkyl amines. Standard carbodiimide couplings (EDC/DCC) often fail to generate an active ester reactive enough to overcome aniline's electronic deactivation. Furthermore, the intermediate O-acylisourea can rearrange to form N-acylurea (a dead-end byproduct) faster than the aniline attacks.

  • Correction: Switch to T3P or HATU , which generate more reactive active esters (or mixed anhydrides) specifically suited for sterically hindered or electron-poor amines.

Q2: I see a 50:50 mixture of enantiomers (Racemization). What caused this?

A: Racemization in phenylalanine derivatives is driven by base-mediated proton abstraction.

  • Mechanism: The activated carboxylate cyclizes to form an oxazolone intermediate.

  • The Trigger: High pH (excess base like TEA or DIPEA) promotes the removal of the chiral

    
    -proton from the oxazolone.
    
  • The Fix: Use a weaker base (e.g., Sym-collidine or N-methylmorpholine ) or use T3P in pyridine/EtOAc, which is known to suppress racemization significantly compared to uronium salts (HATU/HBTU).

Q3: How do I purify the oily crude product?

A: Phenylalanine anilides often form oils due to


-

stacking interactions preventing easy crystallization.
  • Protocol: Do not rely on crystallization alone. Perform a rigorous acid/base wash (see Module 2) to remove unreacted aniline. If the product remains an oil, convert it to the HCl salt using 4M HCl in Dioxane; the hydrochloride salt is almost always a stable solid.

Module 2: The "Gold Standard" Protocol (T3P Method)

We recommend the T3P (Propylphosphonic anhydride) method for this specific target. Literature indicates T3P offers superior retention of chirality for aniline couplings compared to HATU.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Starting Material: Boc-D-Phe-OH (1.0 equiv)

  • Amine: Aniline (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or DIPEA (2.0 equiv - use with caution)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Workflow
Phase 1: Coupling (Amide Bond Formation)[1]
  • Dissolution: In a round-bottom flask, dissolve Boc-D-Phe-OH (10 mmol) and Aniline (11 mmol) in dry EtOAc (30 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath. Temperature control is vital to prevent racemization.

  • Base Addition: Add Pyridine (25 mmol) dropwise.

  • Activation: Add T3P solution (15 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Stain with Ninhydrin (for SM) or UV (for Product).

  • Workup (The "Acid Wash"):

    • Dilute with excess EtOAc.

    • Wash 2x with 1M HCl (Removes excess aniline and pyridine).

    • Wash 2x with Sat. NaHCO₃ (Removes unreacted Boc-D-Phe-OH).

    • Wash 1x with Brine.

    • Dry over MgSO₄, filter, and concentrate.[2]

Phase 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the crude intermediate in minimal DCM (5 mL).

  • Cleavage: Add TFA/DCM (1:1 v/v) (10 mL) or 4M HCl in Dioxane . Stir at RT for 1 hour.

  • Isolation:

    • If using TFA: Evaporate volatiles. Add cold diethyl ether to precipitate the trifluoroacetate salt.

    • If using HCl: The product should precipitate as a white solid. Filter and wash with ether.

  • Neutralization (Optional): If the free base is required, partition the salt between EtOAc and Sat. NaHCO₃, separate, and dry.

Module 3: Troubleshooting & Logic Tree

Comparative Data: Coupling Agents for Aniline
ReagentYield (Est.)Racemization RiskCostRecommendation
T3P 85-95% Very Low HighPrimary Choice
HATU80-90%ModerateHighSecondary Choice (Use Collidine base)
EDC/HOBt30-50%LowLowNot Recommended (Low reactivity)
IBCF (Mixed Anh.)60-80%HighLowExpert Use Only (Temp sensitive)
Troubleshooting Logic (DOT Visualization)

Troubleshooting Start Problem Detected LowYield Issue: Low Yield (<50%) Start->LowYield Racemization Issue: Racemization (ee < 95%) Start->Racemization Impurity Issue: Sticky Oil / Impure Start->Impurity CheckTLC Check TLC: SM Remaining? LowYield->CheckTLC CheckBase Check Base Used Racemization->CheckBase CheckWash Did you perform Acid Wash? Impurity->CheckWash Nucleophile Aniline is deactivated CheckTLC->Nucleophile Yes Soln_Yield1 Switch to T3P or HATU Nucleophile->Soln_Yield1 Soln_Yield2 Increase Reaction Time (12h) Nucleophile->Soln_Yield2 BaseType Is it TEA or DIPEA? CheckBase->BaseType Soln_Race1 Switch to Sym-Collidine or Pyridine BaseType->Soln_Race1 Yes Soln_Race2 Keep Temp < 0°C during addition BaseType->Soln_Race2 Soln_Imp1 Wash org. layer with 1M HCl CheckWash->Soln_Imp1 No Soln_Imp2 Precipitate as HCl salt (Dioxane/HCl) CheckWash->Soln_Imp2 Yes

Caption: Diagnostic logic tree for troubleshooting common failures in phenylalanine-aniline coupling.

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Discusses T3P efficiency for anilines).

    • [3]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

  • Bachem Technical Guides.Peptide Coupling Reagents & Racemization. (Industry standard protocols for chiral amino acids).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Optimization

Preventing racemization during D-phenylalanine anilide synthesis

Topic: Preventing Racemization in Chiral Amide Coupling Module 1: Diagnostic Workflow Start Here. Before altering your current protocol, use this logic tree to identify the likely source of enantiomeric excess (ee%) loss...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization in Chiral Amide Coupling

Module 1: Diagnostic Workflow

Start Here. Before altering your current protocol, use this logic tree to identify the likely source of enantiomeric excess (ee%) loss.

TroubleshootingTree Start Issue: Low ee% in D-Phe Anilide CheckBase 1. Check Base Is it DIPEA/TEA? Start->CheckBase CheckReagent 2. Check Reagent Is it EDC/DCC? CheckBase->CheckReagent No (Weak Base) SolnBase Switch to Collidine (TMP) or reduce equivalents. CheckBase->SolnBase Yes (Strong Base) CheckTemp 3. Check Temp Is T > 0°C? CheckReagent->CheckTemp No (Low Risk) SolnReagent Switch to T3P or EEDQ. Add Oxyma if using carbodiimides. CheckReagent->SolnReagent Yes (High Risk) CheckTemp->SolnReagent No (Protocol Failure) SolnTemp Cool to -10°C or 0°C. Aniline is slow; do not heat. CheckTemp->SolnTemp Yes

Figure 1: Decision tree for diagnosing racemization sources in D-Phenylalanine coupling.

Module 2: Critical Mechanism Analysis

The "Why": The Oxazolone Trap

D-Phenylalanine is uniquely susceptible to racemization compared to other amino acids. The benzyl side chain is electron-withdrawing, which increases the acidity of the


-proton.

When you activate the carboxyl group (to overcome aniline's poor nucleophilicity), you create a risk of cyclization into a 5(4H)-oxazolone (azlactone) .[1]

  • Activation: The carboxylic acid is converted to an active ester.

  • Cyclization: The carbonyl oxygen of the N-protecting group (or the amide backbone) attacks the activated carbonyl.[1]

  • Deprotonation (Racemization): The base (e.g., DIPEA) abstracts the acidic

    
    -proton from the oxazolone, creating a resonance-stabilized enolate. This step destroys chirality.
    
  • Reprotonation: The proton returns non-stereoselectively, resulting in a DL-mixture.

RacemizationMech Act Activated D-Phe (Chiral) Ox Oxazolone Intermediate Act->Ox Cyclization Enol Planar Enolate (Achiral) Ox->Enol Base (-H+) Prod Racemic Product (DL-Mix) Ox->Prod + Aniline Enol->Ox +H+ (Random)

Figure 2: The oxazolone pathway is the primary driver of racemization in phenylalanine derivatives.

Module 3: Reagent Selection Guide

Aniline is a weak nucleophile (


). This creates a "double bind": you need strong activation to force the reaction, but strong activation promotes oxazolone formation.
Coupling SystemRacemization RiskReactivity w/ AnilineRecommendation
T3P (Propylphosphonic Anhydride) Very Low High Primary Choice. Fast kinetics, buffers pH, no HOBt needed [1].
EEDQ Extremely Low Low/MediumSecondary Choice. Excellent for purity, but reaction times are long (24h+).
HATU / DIPEA HighVery HighUse with Caution. Fast, but excess base rapidly racemizes D-Phe.
EDC / HOBt MediumMediumLegacy Method. Requires HOBt to suppress racemization; often too slow for anilines.

Module 4: Validated Protocols

Protocol A: The T3P Method (Recommended)

Best for: High yield and high optical purity in standard timelines.

Reagents:

  • N-Protected D-Phenylalanine (Boc or Fmoc)

  • Aniline (1.0 - 1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Procedure:

  • Dissolution: Dissolve N-protected D-Phe (1.0 mmol) and Aniline (1.1 mmol) in EtOAc (5 mL, 0.2 M).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add Pyridine (3.0 mmol). Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 mmol) dropwise over 5 minutes.

    • Note: T3P is acidic; the slow addition prevents localized heating.

  • Reaction: Allow to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitor: Check HPLC for consumption of aniline.

  • Workup: Wash with water, 0.5 M HCl (if Boc protected), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Why this works: T3P acts as its own scavenger and does not require a strong base like DIPEA during the activation step. The byproduct is water-soluble [2].[2][3][4][5]

Protocol B: The EEDQ Method (High Purity / Low Speed)

Best for: Cases where T3P fails or absolute maximum ee% is required regardless of yield.

Reagents:

  • N-Protected D-Phenylalanine

  • Aniline (1.0 equiv)

  • EEDQ (1.1 equiv)

  • Solvent: DCM or THF

  • Base: None (Critical feature)

Procedure:

  • Dissolution: Dissolve D-Phe (1.0 mmol) and Aniline (1.0 mmol) in DCM (5 mL).

  • Addition: Add EEDQ (1.1 mmol) in one portion.

  • Reaction: Stir at room temperature for 24 hours .

    • Note: Do not heat. The reaction proceeds via a mixed carbonic anhydride.

  • Workup: Evaporate solvent. Redissolve in EtOAc and wash with dilute acid/base as above.

Why this works: EEDQ generates the active ester slowly. The amine (aniline) consumes it as soon as it forms, keeping the concentration of the "racemizable" intermediate low [3].

Module 5: Troubleshooting Q&A

Q1: My yield is good, but the product is 15% racemized (85% ee). I am using HATU/DIPEA.

  • Diagnosis: You are likely using too much base or adding it too early. HATU is extremely reactive. In the presence of excess DIPEA, the activated D-Phe will racemize before the weak aniline nucleophile can attack.

  • Fix: Switch to Collidine (TMP) as your base.[6] It is sterically hindered and less likely to abstract the

    
    -proton. Alternatively, reduce DIPEA to 1.0 equivalent and add it dropwise to a mixture of Acid+Amine+HATU (Reverse Addition).
    

Q2: Can I use DMF as a solvent?

  • Advice: Avoid if possible. DMF is a polar aprotic solvent, which enhances the basicity of amines and stabilizes charged intermediates (like the enolate), thereby increasing the rate of racemization.

  • Fix: Use DCM , THF , or Ethyl Acetate . If solubility is an issue, use a DCM/DMF mixture (9:1) rather than pure DMF.

Q3: I am using Fmoc-D-Phe-OH. Does the protecting group matter?

  • Insight: Yes. Urethane protecting groups (Boc, Fmoc, Z) are generally safer than Amide protecting groups (Acetyl, Benzoyl) because they are less prone to oxazolone formation. However, Fmoc removal requires piperidine (a base), which can induce racemization in the next step if not washed thoroughly. Ensure your starting material is pure D-isomer before coupling.

Q4: Why is Aniline specifically problematic?

  • Insight: Aniline is a weak base and weak nucleophile. In standard couplings (like with alkyl amines), the amine attacks the active ester instantly. With aniline, the active ester "waits" longer for the attack. This "waiting period" is when the base has time to abstract the proton and cause racemization.

  • Fix: This is why Protocol A (T3P) is superior; it maintains a lower pH profile and high reactivity without "over-activating" the system in a basic environment.

References

  • Dunetz, J. R., et al. (2011). "T3P: The reagent of choice for the synthesis of epimerization-prone amides."[7] Organic Letters, 13(19), 5048-5051.

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center.

  • Belleau, B., & Malek, G. (1968). "A New Convenient Reagent for Peptide Synthesis (EEDQ)." Journal of the American Chemical Society, 90(6), 1651–1652.

  • Steinauer, R., et al. (1989). "Racemization in Peptide Synthesis." Bachem.

Sources

Troubleshooting

Technical Support Center: Amide Bond Formation in Sterically Hindered Anilines

Ticket ID: #AMIDE-9982 Assigned Specialist: Senior Application Scientist Status: Open Topic: Overcoming steric hindrance in aniline coupling Diagnostic Phase: Why Your Reaction is Failing Welcome to the Advanced Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-9982 Assigned Specialist: Senior Application Scientist Status: Open Topic: Overcoming steric hindrance in aniline coupling

Diagnostic Phase: Why Your Reaction is Failing

Welcome to the Advanced Synthesis Helpdesk. If you are here, you likely have a 2,6-disubstituted aniline (or similar electron-deficient/bulky amine) that refuses to couple with a carboxylic acid using standard EDC/NHS or HBTU conditions.

The Root Cause: Nucleophilicity vs. Steric Wall

Anilines are already poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring (


 character). When you add ortho-substituents (e.g., 2,6-dimethyl, 2,6-diisopropyl), you create a "steric wall."

Standard active esters (OBt/OSu) are bulky. The trajectory required for the aniline nitrogen to attack the carbonyl carbon (Bürgi-Dunitz angle ~107°) is physically blocked by the leaving group of the active ester and the ortho-groups of the aniline.

The Solution: You need a smaller leaving group (Acid Fluoride/Chloride) or a more reactive intermediate (HOAt/Oxyma).

Workflow Decision Tree

Use this logic flow to select your protocol.

AmideCouplingLogic cluster_tips Optimization Loop Start Start: Hindered Aniline Coupling IsAcidSensitive Is the Acid Acid-Labile? Start->IsAcidSensitive Standard Tier 1: HATU or COMU (Standard High-Performance) IsAcidSensitive->Standard No FailedStandard Did Tier 1 Fail? Standard->FailedStandard AcidFluoride Tier 2: TFFH (Acid Fluoride) (High Reactivity, Low Sterics) FailedStandard->AcidFluoride Yes (<50% Conv.) Opt1 Switch Solvent: DMF -> NMP FailedStandard->Opt1 Ghosez Tier 3: Ghosez's Reagent (In-situ Acid Chloride) AcidFluoride->Ghosez Still Failed Opt2 Add Catalyst: N-Methylimidazole (NMI)

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on steric severity.

Tier 1 Solution: The "Gold Standard" (HATU/COMU)

Applicability: Moderately hindered anilines (e.g., 2-methylaniline).

While HBTU/EDC are insufficient, HATU (and its safer analog COMU) generates an active ester involving the 7-azabenzotriazole (HOAt) moiety. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the amine attack via a cyclic transition state.

Protocol A: HATU-Mediated Coupling
  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv HATU in dry DMF (0.2 M concentration).

  • Activate: Add 2.0 equiv DIPEA (Diisopropylethylamine). Stir for 2 minutes. Note: The solution should turn yellow.

  • Couple: Add 1.2 equiv Hindered Aniline.

  • Catalyze (Optional but Recommended): Add 0.5 equiv HOAt as an additive to regenerate the active species.

  • Conditions: Stir at RT for 4–16 hours. If conversion is <50% after 4h, heat to 50°C.

Why COMU? If safety is a concern (HATU byproducts can be explosive on multi-kilo scale), substitute HATU with COMU .[1] It uses the Oxyma leaving group, which is safer and often more soluble, with comparable reactivity [1].

Tier 2 Solution: The "Sledgehammer" (Acid Fluorides via TFFH)

Applicability: Severely hindered systems (e.g., 2,6-dimethylaniline) or Aib-containing peptides.

When the active ester is too bulky, you must use an Acid Fluoride . The fluoride atom is small (low steric demand) and the C-F bond is highly electrophilic. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ, avoiding the instability of isolated acid fluorides.[2]

Protocol B: TFFH In-Situ Acid Fluoride
  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv TFFH in dry DCM or NMP (avoid DMF if possible, as dimethylamine can slowly compete).

  • Base: Add 2.5 equiv DIPEA .

  • Activation: Stir for 15–30 minutes at RT. This converts the acid to the Acid Fluoride (R-COF).[3]

  • Couple: Add 1.2–1.5 equiv Hindered Aniline.

  • Run: Stir at RT. If the aniline is extremely unreactive, add 1.0 equiv N-Methylimidazole (NMI) . NMI acts as a nucleophilic catalyst, forming a highly reactive acyl-imidazolium intermediate.

Mechanism of Action:

TFFH_Mechanism cluster_sterics Why it works Acid Carboxylic Acid AcylF Acid Fluoride (Small, Electrophilic) Acid->AcylF + TFFH/DIPEA TFFH TFFH Reagent Product Amide Bond AcylF->Product + Aniline Aniline Hindered Aniline Note Fluoride is small enough to bypass steric wall

Figure 2: TFFH converts the acid to a compact acid fluoride, bypassing the steric bulk of standard active esters [2].[4]

Tier 3 Solution: The "Nuclear Option" (Ghosez's Reagent)

Applicability: "Impossible" couplings where even TFFH fails.

Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to Acid Chlorides under neutral conditions .[5] This is critical because standard acid chloride generators (SOCl2, Oxalyl Chloride) generate HCl, which protonates the aniline, rendering it non-nucleophilic.

Protocol C: Ghosez's Reagent Coupling

Critical Pre-requisite: All glassware must be oven-dried. Solvents must be anhydrous.

  • Prepare Acid Chloride:

    • Dissolve 1.0 equiv Carboxylic Acid in dry DCM.

    • Add 1.2–1.5 equiv Ghosez's Reagent dropwise at 0°C.

    • Stir at RT for 1–2 hours. (Monitor by TLC: acid spot should disappear).

  • Coupling:

    • Add 1.5–2.0 equiv Hindered Aniline.

    • Add 2.0 equiv Pyridine or 2,6-Lutidine (non-nucleophilic base).

    • Stir at RT overnight or reflux in DCM if necessary.

Safety Note: Ghosez's reagent is moisture sensitive.[6] Handle under inert atmosphere (N2/Ar).

Comparative Data Table

FeatureHATU/HOAtTFFH (Acid Fluoride)Ghosez's Reagent (Acid Chloride)
Steric Tolerance ModerateHighVery High
Reactivity HighVery HighExtreme
Racemization Risk Low (HOAt suppresses)Low (if base is controlled)High (via Ketene mechanism)
Moisture Sensitivity ModerateModerateHigh
Byproducts Tetramethylurea (water soluble)TetramethylureaAmide + HCl salts
Scale-up Safety Warning: Explosive riskSafeSafe

Troubleshooting FAQs

Q: My reaction mixture turned black and yield is <10%. What happened? A: This often indicates decomposition of the activating agent or the amine oxidation.

  • Fix: Ensure your solvent is degassed. If using HATU, do not let the activated ester sit for >10 mins before adding the amine. Long pre-activation times lead to guanidinium side-product formation (the amine reacts with HATU itself, not the acid) [3].

Q: I see conversion to the active ester, but the aniline won't attack it. A: You have hit the steric wall. The active ester (OBt/OAt) is too bulky.

  • Fix: Switch to TFFH (Protocol B). The fluoride leaving group is significantly smaller.

  • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone). It is more polar than DMF and can accelerate nucleophilic attack in hindered systems.

Q: I am observing significant racemization of my chiral acid. A: Strong activation (Acid Chlorides) promotes oxazolone formation, which leads to racemization.

  • Fix: Use COMU or HATU with TMP (2,4,6-trimethylpyridine) as the base instead of DIPEA. TMP is too bulky to abstract the alpha-proton, reducing racemization risk [1]. Avoid DMAP; it is a "racemization machine."

Q: The reagents precipitate immediately upon mixing. A: Common in DCM with peptide coupling agents.

  • Fix: Switch to a 1:1 mixture of DCM/DMF or pure NMP . Solubility is crucial for kinetics.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., & El-Faham, A. (1995).[7] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[3] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8][9] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][9][10][11][12] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[13] α-Chloroenamines and Keteniminium Salts.[13] Angewandte Chemie International Edition, 8(6), 454–455. Link

Sources

Optimization

Technical Support Center: Troubleshooting the Removal of Boc Protecting Groups from D-Phenylalanine Anilide

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected D-phenylalanine anilide. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of tert-butoxycarbonyl (Boc) protected D-phenylalanine anilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful and efficient removal of the Boc group.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[1] The process unfolds in four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[1][2]

  • Carbocation Formation: This initial protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine of D-phenylalanine anilide.[1]

  • Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride).[1]

Q2: My Boc deprotection is incomplete. What are the likely causes and how can I resolve this?

Incomplete deprotection is a common issue that can usually be attributed to one or more of the following factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration.[4] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[4]

    • Solution: If using a 20% TFA in dichloromethane (DCM) solution, consider increasing the concentration to 50%.[4] Alternatively, switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, can be effective.[4][5][6]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to an incomplete reaction.[4] While many deprotections are efficient at room temperature, some substrates may require more forcing conditions.[4]

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] If the reaction stalls, consider extending the reaction time or gently warming the mixture.[4]

  • Steric Hindrance: Significant steric bulk around the Boc-protected amine can hinder the approach of the acid, slowing the reaction rate.[4][7]

    • Solution: For sterically hindered substrates, employing a stronger acid system or increasing the reaction temperature may be necessary.[4][7]

  • Poor Solubility: If the Boc-protected D-phenylalanine anilide is not fully dissolved in the reaction solvent, the deprotection will be inefficient.[7]

    • Solution: Ensure your substrate is fully soluble in the chosen solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[4]

Q3: I'm observing an unexpected peak in my LC-MS with a mass increase of +56 amu. What is this side product and how can I prevent it?

A mass increase of +56 amu is a definitive sign of tert-butylation.[7][8] This common side reaction occurs when the reactive tert-butyl cation generated during Boc cleavage alkylates a nucleophilic site on your D-phenylalanine anilide molecule.[1][9][10] The electron-rich phenyl rings of both the phenylalanine and the anilide are susceptible to this electrophilic attack.

  • Prevention with Scavengers: The most effective way to prevent tert-butylation is by adding a "scavenger" to the reaction mixture.[1][9][10] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[8][9]

ScavengerTarget of ProtectionTypical Concentration
Triisopropylsilane (TIS)General purpose, effective for tryptophan2.5-5% (v/v)
WaterGeneral purpose2.5-5% (v/v)
ThioanisoleProtects against methionine oxidation and tryptophan modification5-20% (v/v)
1,2-Ethanedithiol (EDT)Protects cysteine residues2.5-5% (v/v)

A common and generally effective scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[9]

Q4: Are there milder alternatives to TFA for deprotecting acid-sensitive substrates?

Yes, for substrates containing other acid-labile functional groups, several milder deprotection methods can be employed:

  • 4M HCl in 1,4-Dioxane: This is often considered a milder alternative to TFA-based methods.[8]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[7][11]

  • Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can serve as a mild and effective deprotection reagent.[7][12]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions than strong Brønsted acids.[7][8]

  • Thermal Deprotection: In the absence of any acid, the Boc group can be removed thermally, which is particularly useful for acid-sensitive substrates.[7][13][14] This can be performed in a high-boiling solvent or in a continuous flow reactor for precise temperature control.[7][13][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Boc deprotection of D-phenylalanine anilide.

Issue 1: Incomplete Deprotection

Symptoms:

  • TLC analysis shows a significant amount of starting material remaining.[15]

  • LC-MS data indicates the presence of both starting material and product.

Troubleshooting Workflow:

A Incomplete Deprotection Observed F Check Substrate Solubility (Ensure complete dissolution) A->F Is substrate fully dissolved? B Increase Acid Concentration (e.g., 20% to 50% TFA in DCM) C Extend Reaction Time (Monitor by TLC/LC-MS) B->C D Increase Reaction Temperature (e.g., to 40°C, use scavengers) C->D E Switch to a Stronger Acid System (e.g., 4M HCl in 1,4-dioxane) D->E G Problem Resolved E->G F->B Yes F->G No, adjust solvent

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Issue 2: Formation of tert-Butylated Side Product (+56 amu)

Symptoms:

  • An unexpected peak with a mass corresponding to the product +56 is observed in the LC-MS.[8]

  • Purification becomes challenging due to the presence of a closely eluting impurity.

Troubleshooting Workflow:

A tert-Butylated Side Product Detected B Add Scavengers to the Reaction (e.g., TIS, Water, Thioanisole) A->B C Use a Pre-mixed Scavenger Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) B->C D Optimize Scavenger Type and Concentration C->D E Problem Resolved D->E

Caption: Troubleshooting workflow for preventing tert-butylation.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines a general procedure for the solution-phase deprotection of Boc-D-phenylalanine anilide.

Materials:

  • Boc-D-phenylalanine anilide

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected D-phenylalanine anilide in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2] For many substrates, a 1:1 mixture of TFA:DCM is effective.[2]

  • If required, add TIS to a final concentration of 2.5-5% (v/v).[4]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2][4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

  • For complete removal of residual TFA, co-evaporate with toluene (3x).[4]

  • To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.[16]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected D-phenylalanine anilide.[16]

Protocol 2: Monitoring Reaction Progress by TLC

Materials:

  • Silica gel TLC plates (e.g., F254)

  • Eluent (e.g., a mixture of dichloromethane and methanol, typically 9:1)

  • Visualization agent (e.g., ninhydrin stain for amines)

Procedure:

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. It is also advisable to spot the starting material as a reference.[15]

  • Place the TLC plate in a developing chamber containing the chosen eluent.

  • Allow the solvent front to travel up the plate.

  • Remove the plate and dry it thoroughly. A heat gun may be used to expedite the removal of residual acid.[15]

  • Visualize the spots. The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material.[1] Staining with ninhydrin will produce a characteristic colored spot for the primary amine product.[16]

Mechanistic Diagram

cluster_0 Boc Deprotection Mechanism cluster_1 Side Reaction A Boc-Protected Amine B Protonated Boc Group A->B + H⁺ (TFA) C Carbamic Acid Intermediate + tert-Butyl Cation B->C Cleavage D Free Amine + CO₂ C->D Decarboxylation E Ammonium Salt D->E + H⁺ (TFA) F tert-Butyl Cation H tert-Butylated Side Product F->H + Nucleophile J Trapped Cation F->J + Scavenger G Nucleophilic Substrate G->H I Scavenger (e.g., TIS) I->J

Caption: Mechanism of acid-catalyzed Boc deprotection and prevention of side reactions.

References

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Retrieved from [Link]

  • George, N., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). Rsc.org. Retrieved from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Retrieved from [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • ACS Publications. (2025, January 13). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]

  • O'Brien, A. G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Parmeggiani, F., et al. (2015, February 26). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Chiral Purity Assessment: A Comparative NMR Guide for (2R)-2-amino-N,3-diphenylpropanamide HCl

Introduction: The Analytical Challenge (2R)-2-amino-N,3-diphenylpropanamide HCl (also known as D-Phenylalanine anilide hydrochloride) is a critical chiral building block in peptidomimetic drug design and a common substra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

(2R)-2-amino-N,3-diphenylpropanamide HCl (also known as D-Phenylalanine anilide hydrochloride) is a critical chiral building block in peptidomimetic drug design and a common substrate for enzymatic resolution studies. Its structural integrity relies on two distinct features: the stability of the hydrochloride salt and the optical purity of the (2R) stereocenter.

Standard analytical certificates often provide a single list of peaks. However, for high-stakes research, this is insufficient. This guide adopts a comparative approach , analyzing the product against its free base form (to verify salt formation) and its (2S)-enantiomer (to quantify chiral purity), providing a robust, self-validating workflow.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and minimize proton exchange broadening, the choice of solvent and concentration is non-negotiable.

Reagents & Conditions
  • Analyte: (2R)-2-amino-N,3-diphenylpropanamide HCl (>98% purity).

  • Primary Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
    • Rationale: The HCl salt is sparingly soluble in CDCl

      
      . DMSO-d
      
      
      
      is required to visualize the ammonium (
      
      
      ) protons, which exchange too rapidly in protic solvents like Methanol-d
      
      
      .
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Workflow Visualization

NMR_Workflow Sample Solid Sample (HCl Salt) Prep Dissolution (Vortex 30s) Sample->Prep Solvent DMSO-d6 (Inhibits Exchange) Solvent->Prep 0.6 mL Acq Acquisition (ns=16, d1=1.0s) Prep->Acq Clear Soln. Process Processing (LB=0.3Hz, Phase) Acq->Process

Figure 1: Optimized sample preparation workflow ensuring visualization of exchangeable protons.

Core Spectral Analysis: (2R)-2-amino-N,3-diphenylpropanamide HCl

The spectrum of the HCl salt is distinct from the free base due to the deshielding effect of the positive charge on the N-terminus.

Spectral Assignment Table (DMSO-d )
RegionChemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
Amide 10.8 - 11.0 Singlet (s)1HAmide

Highly deshielded by the adjacent carbonyl and phenyl ring (anilide effect).
Ammonium 8.3 - 8.6 Broad (br s)3H

Characteristic of primary amine salts in DMSO. Disappears with

shake.
Aromatic 7.6 - 7.7 Doublet (d)2HAnilide

-Ph
Ortho-protons of the N-phenyl ring; deshielded by the amide.
Aromatic 7.2 - 7.4 Multiplet (m)7HMixed Ar-HOverlap of Anilide (

) and Phenylalanine (

) rings.
Alpha 4.2 - 4.4 Triplet/dd1H

Deshielded by the electron-withdrawing ammonium and carbonyl groups.
Beta 3.0 - 3.2 Multiplet (m)2H

Diastereotopic protons (ABX system) due to the adjacent chiral center.
Structural Connectivity Logic

The coupling network confirms the backbone connectivity. The ABX system of the side chain is the most complex feature.

Coupling_Network Alpha α-CH (4.3 ppm) Beta1 β-CHa (3.1 ppm) Alpha->Beta1 J(vic) ~8Hz Beta2 β-CHb (3.2 ppm) Alpha->Beta2 J(vic) ~5Hz Ammonium NH3+ (8.5 ppm) Alpha->Ammonium Through Space (NOE) Amide Amide NH (10.9 ppm) Alpha->Amide Long Range Beta1->Beta2 J(gem) ~14Hz

Figure 2: Spin system connectivity showing the ABX coupling of the phenylalanine backbone.

Comparative Analysis A: Salt vs. Free Base

To validate the product is the Hydrochloride Salt and not the free amine, compare the chemical shifts. The protonation of the amine induces significant downfield shifts.

Comparative Data Table
FeatureHCl Salt (Product) Free Base (Alternative) Interpretation
N-Terminus Signal

8.5 (Broad, 3H)

1.8 - 2.0 (Broad, 2H)
Salt shows 3 protons (

) vs. 2 for base (

).

-CH Shift

4.3 ppm

3.6 - 3.7 ppm
Protonation creates a positive charge, deshielding the adjacent

-proton by ~0.6 ppm.
Solubility Soluble in DMSO/

Soluble in

Solubility profile confirms ionic character.

Critical Check: If your spectrum in DMSO-d


 shows a signal near 2.0 ppm and the 

-CH is < 4.0 ppm, your product has likely degraded to the free base or was never fully protonated.

Comparative Analysis B: Enantiomeric Purity (Chiral Discrimination)

Standard NMR cannot distinguish the (2R) product from the (2S) impurity (L-Phenylalanine anilide). To validate the "2R" claim, you must create a diastereomeric environment.

Protocol: Chiral Solvating Agent (CSA)

Alternative Method: Instead of expensive Chiral HPLC, use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Pirkle's Alcohol as a CSA.

  • Baseline: Acquire spectrum of pure (2R)-analyte.

  • Addition: Add 2.0 equivalents of the Chiral Solvating Agent directly to the NMR tube.

  • Observation: The CSA forms a transient diastereomeric complex.

Expected Results (with CSA)
Proton(2R)-Complex Shift(2S)-Impurity Shift

(Split)
Amide NH

10.92

10.85
~0.07 ppm

-CH

4.35

4.28
~0.07 ppm

Interpretation: If the (2R) sample is pure, the Amide NH will remain a singlet (shifted slightly). If (2S) impurity is present, you will see a small "shadow" peak split from the main signal.

Chiral_Discrimination Mix Racemic Mixture (R + S) CSA Chiral Solvating Agent (Pure R-Host) Mix->CSA + Addition Complex_R Complex [R-Host : R-Guest] Shift A CSA->Complex_R Fast Exchange Complex_S Complex [R-Host : S-Guest] Shift B CSA->Complex_S Fast Exchange Result Split Signals observed in NMR Spectrum Complex_R->Result Complex_S->Result

Figure 3: Mechanism of Chiral Discrimination. The CSA interacts differently with the R and S enantiomers, creating distinct magnetic environments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for ABX systems and Amide shifts).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.

  • ChemicalBook. (2023). L-Phenylalanine 1H NMR Spectrum Data. (Used as baseline for Phenylalanine backbone shifts).

  • PubChem. (2023). 2-Amino-3-phenylpropanamide Compound Summary. National Library of Medicine.

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of D-Phenylalanine Anilide: A Comparative Technical Guide

Executive Summary D-Phenylalanine anilide (D-Phe-anilide) represents a critical derivatized form of the non-proteinogenic amino acid D-phenylalanine. While often utilized as a template for Molecularly Imprinted Polymers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Phenylalanine anilide (D-Phe-anilide) represents a critical derivatized form of the non-proteinogenic amino acid D-phenylalanine. While often utilized as a template for Molecularly Imprinted Polymers (MIPs) or as a probe in chiral recognition studies, its mass spectrometric (MS) behavior offers distinct advantages over the free acid form.

This guide objectively compares the MS/MS fragmentation pattern of D-Phe-anilide against its L-isomer and the underivatized free acid. We focus on its utility in chiral differentiation via the kinetic method and its enhanced ionization efficiency in electrospray ionization (ESI).

Mechanistic Insight: The Fragmentation Pathway[1]

The fragmentation of D-Phe-anilide (MW 240.3 Da) under Collision-Induced Dissociation (CID) is governed by the stability of the amide bond and the aromatic side chain. Unlike free phenylalanine, which primarily loses water and CO/CO


, the anilide derivative follows a charge-remote or charge-directed amide cleavage pathway.
Primary Fragmentation Events[1][2]
  • Precursor Ion Selection: The protonated molecule [M+H]

    
      is observed at m/z 241 .
    
  • Amide Bond Cleavage (Primary): The most dominant channel is the loss of neutral aniline (93 Da), generating the acylium ion at m/z 148 . This transition is highly characteristic of amino acid anilides.

  • Immonium Ion Formation (Secondary): The acylium ion further loses carbon monoxide (CO, 28 Da) to form the phenylalanine immonium ion at m/z 120 .

  • Aromatic Stabilization: The benzyl side chain often yields the stable tropylium ion at m/z 91 at higher collision energies.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise dissociation mechanism.

FragmentationPathway Precursor [M+H]+ Precursor m/z 241 (Protonated D-Phe-Anilide) Acylium Acylium Ion m/z 148 [M+H - Aniline]+ Precursor->Acylium - C6H5NH2 (93 Da) Amide Cleavage Aniline Aniline Ion m/z 94 [PhNH3]+ Precursor->Aniline Proton Transfer to Aniline Immonium Immonium Ion m/z 120 (Phe Specific) Acylium->Immonium - CO (28 Da) Tropylium Tropylium Ion m/z 91 (C7H7+) Immonium->Tropylium - CH2=NH Inductive Cleavage

Figure 1: Stepwise ESI-MS/MS fragmentation pathway of D-phenylalanine anilide showing the transition from precursor to characteristic reporter ions.

Comparative Analysis

Scenario A: Chiral Differentiation (D- vs. L-Isomer)

Standard MS/MS cannot distinguish enantiomers (D- vs. L-Phe-anilide) directly because their fragmentation energies are identical in an achiral environment. However, using the Kinetic Method with a transition metal catalyst (e.g., Cu(II)) and a chiral reference ligand, the two isomers can be differentiated based on the competitive dissociation rates of a trimeric cluster.[1]

The System:

  • Central Ion: Cu(II)[1]

  • Reference Ligand (Ref): L-Proline or N-Boc-L-Proline

  • Analyte (A): D- or L-Phe-anilide[2]

  • Complex:

    
    
    

Performance Comparison:

FeatureD-Phe-Anilide (Heterochiral Complex)L-Phe-Anilide (Homochiral Complex)
Complex Stability Typically lower steric hindrance in heterochiral clusters (D-Analyte + L-Ref).Higher steric hindrance often leads to faster dissociation.
Major Fragment


Chiral Selectivity (

)
Ratio of fragment intensities differs significantly from L-isomer.Baseline ratio for comparison.
Differentiation Limit Can detect <1% enantiomeric excess (ee).Can detect <1% enantiomeric excess (ee).

Mechanism: The "chiral recognition" arises because the D-isomer forms a diastereomeric complex with the L-reference ligand that has a different binding energy than the L-L complex. This energy difference (


) directs the fragmentation pathway preferentially toward one channel.

KineticMethod cluster_D D-Isomer Pathway (Heterochiral) cluster_L L-Isomer Pathway (Homochiral) Complex Trimeric Cluster Ion [Cu(II)(L-Ref)2(D/L-Phe-Anilide) - H]+ FragD1 Fragment A [Cu(L-Ref)(D-Phe-Anilide)]+ Complex->FragD1 Dominant if D-isomer binds stronger FragD2 Fragment B [Cu(L-Ref)2]+ Complex->FragD2 Minor FragL1 Fragment A [Cu(L-Ref)(L-Phe-Anilide)]+ Complex->FragL1 Minor FragL2 Fragment B [Cu(L-Ref)2]+ Complex->FragL2 Dominant if L-isomer binds weaker

Figure 2: The Kinetic Method workflow for differentiating D- and L-phenylalanine anilide using competitive dissociation of copper complexes.

Scenario B: Derivatization vs. Free Acid

Why convert D-Phenylalanine to its anilide form?

ParameterFree D-PhenylalanineD-Phenylalanine AnilideAdvantage
Hydrophobicity Low (Polar Zwitterion)High (Aromatic Anilide)Anilide: Higher surface activity in ESI droplets leads to 10-50x greater ionization efficiency.
m/z (Protonated) 166.09241.13Anilide: Shifts mass to a cleaner spectral region, avoiding low-mass chemical noise.
Reporter Ion m/z 120 (Immonium)m/z 93/94 (Aniline) + 148Anilide: The loss of aniline (neutral 93) is a highly specific "signature" transition.
Chromatography Requires ion-pairing or HILICRetains well on standard C18Anilide: Compatible with standard Reverse Phase LC.

Experimental Protocol

Sample Preparation (Direct Infusion)
  • Stock Solution: Dissolve D-Phe-anilide in methanol to 1 mM.

  • Working Solution: Dilute to 10 µM in 50:50 Methanol:Water + 0.1% Formic Acid.

  • For Chiral Recognition: Mix Analyte (10 µM), Reference Ligand (L-Proline, 20 µM), and CuCl

    
     (10 µM) in Methanol. Incubate 5 mins at room temperature.
    
Mass Spectrometry Parameters (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation).

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves molecular ion, minor loss of NH

      
      .
      
    • Medium (20-30 eV): Optimal for m/z 241 -> 148 (Aniline loss).

    • High (>40 eV): Generates m/z 120 and m/z 91 .

Data Interpretation Table
TransitionPrecursor (m/z)Product (m/z)Neutral LossStructural Assignment
Quantifier 241.1148.1-93 Da (C

H

NH

)
Acylium Ion (Amide Bond Break)
Qualifier 1 241.1120.1-121 Da (Combined)Phenylalanine Immonium Ion
Qualifier 2 241.191.1-150 Da (Combined)Tropylium Ion (Benzyl side chain)
Qualifier 3 241.194.1-147 DaProtonated Aniline

References

  • Cooks, R. G., et al. (2001). Copper(II)-Assisted Enantiomeric Analysis of D,L-Amino Acids Using the Kinetic Method: Chiral Recognition and Quantification in the Gas Phase. Analytical Chemistry. Retrieved from [Link]

  • Harrison, A. G. (2002).[3] Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link]

  • Shahgaldian, P., et al. (2005). Enantioselective Recognition of Phenylalanine by a Chiral Amphiphilic Macrocycle. Langmuir. Retrieved from [Link]

  • Scientific Reports. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS. Retrieved from [Link]

Sources

Validation

Purity Analysis of D-Phenylalanine Anilide: A Comparative Technical Guide

Executive Summary D-Phenylalanine anilide is a critical chiral intermediate, widely employed as a substrate in enzymatic resolution studies (e.g., subtilisin-catalyzed synthesis) and as a building block in peptide therap...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Phenylalanine anilide is a critical chiral intermediate, widely employed as a substrate in enzymatic resolution studies (e.g., subtilisin-catalyzed synthesis) and as a building block in peptide therapeutics. Its purity analysis presents a unique chromatographic challenge: the method must resolve the hydrophilic zwitterionic starting material (D-Phenylalanine), the basic and toxic coupling partner (Aniline), and the hydrophobic product (D-Phenylalanine anilide).

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for chemical purity assessment. It objectively compares this method against Chiral HPLC and NMR, establishing RP-HPLC as the workhorse for reaction monitoring and yield determination, while highlighting its limitations in enantiomeric separation.

Part 1: The Analytical Challenge

The analysis of D-phenylalanine anilide requires balancing three distinct physicochemical behaviors in a single run:

  • D-Phenylalanine (Starting Material): Highly polar and zwitterionic. Elutes near the void volume in standard C18 methods, often leading to poor resolution from the solvent front.

  • Aniline (Reagent/Degradant): A basic amine (

    
    ) prone to severe peak tailing due to interaction with residual silanols on the silica support.
    
  • D-Phenylalanine Anilide (Product): Significantly more hydrophobic due to the addition of the aromatic anilide group.

The Core Directive: A gradient RP-HPLC method is required to retain the polar phenylalanine while eluting the hydrophobic anilide within a reasonable runtime, all while suppressing aniline tailing.

Part 2: Method Comparison

While RP-HPLC is the standard for chemical purity, it is not the only tool. The following table compares it with primary alternatives to guide your experimental choice.

Table 1: Comparative Analysis of Analytical Techniques
FeatureRP-HPLC (Method of Choice) Chiral HPLC 1H-NMR Spectroscopy
Primary Utility Chemical Purity (Quantification of side products, aniline, and yield).Optical Purity (Separation of D- vs. L-enantiomers).Structural confirmation & solvent residue analysis.
Sensitivity High (LOD < 0.05%).High (LOD < 0.1%).Low (~1-2% impurity detection limit).
Resolution Excellent separation of Aniline vs. Anilide.Poor separation of chemical impurities; focused on enantiomers.Overlapping aromatic signals often obscure trace aniline.
Cost/Run Low (Standard C18 columns).High (Specialized Crownpak/Daicel columns).Medium (Instrument time).[1][2][3][4][5][6][7]
Throughput High (15-20 min run).Low (Isocratic runs often >30 min).Medium.
Limitation Cannot distinguish D-form from L-form without chiral additives.Expensive; mobile phases are often restricted.Not quantitative for trace impurities.

Critical Insight: Do not use RP-HPLC to certify enantiomeric excess (ee%). Use RP-HPLC to optimize the synthesis yield and remove aniline. Once chemically pure (>98%), use Chiral HPLC to validate optical purity.

Part 3: Optimized RP-HPLC Protocol

This protocol uses a Acidic Phosphate/Acetonitrile Gradient . The acidic pH (3.0) is critical; it ensures the amine on the phenylalanine anilide is protonated (improving solubility) and suppresses the ionization of silanols on the column, which eliminates aniline tailing.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
    • Why: End-capping reduces secondary interactions with amines.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

    • Alternative: 0.1% TFA in Water (Simpler, but may cause baseline drift at low UV).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV at 210 nm (primary) and 254 nm (secondary).

    • Note: 210 nm detects the peptide bond and is more sensitive for Phenylalanine. 254 nm is specific to the aromatic rings and reduces solvent background.

Gradient Profile

The gradient is designed to hold the polar Phenylalanine briefly, then ramp to elute Aniline, and finally wash the column for the hydrophobic Anilide.

Time (min)% Mobile Phase BEvent
0.0 5%Initial hold to retain D-Phenylalanine.
3.0 5%Isocratic hold complete.
15.0 60%Linear ramp. Aniline elutes mid-ramp; Anilide elutes late.
18.0 90%Wash step to remove highly hydrophobic contaminants.
20.0 90%Hold wash.
20.1 5%Re-equilibration.
25.0 5%Ready for next injection.
Sample Preparation
  • Solvent: Dissolve sample in 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for purity checks; 0.01 mg/mL for impurity limits.

  • Filtration: 0.22 µm PTFE or Nylon filter (Essential to prevent column clogging).

Part 4: Validation & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, every run must include a System Suitability Test (SST) .

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Aniline and D-Phenylalanine Anilide.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Aniline peak. (If > 1.5, lower the pH of Mobile Phase A or use a newer column).
    
  • Retention Time Precision:

    
     for 5 replicates.
    
Troubleshooting Guide
  • Issue: Aniline peak is broad/tailing.

    • Cause: Silanol interaction.

    • Fix: Ensure pH is

      
      . Add 10 mM Triethylamine (TEA) to Mobile Phase A as a sacrificial base (competes for silanol sites).
      
  • Issue: D-Phenylalanine elutes in the void (t0).

    • Cause: Phase collapse or insufficient retention.

    • Fix: Use a "AQ" type C18 column designed for 100% aqueous phases, or start at 0-1% B.

  • Issue: Ghost peaks.

    • Cause: Aniline carryover.

    • Fix: Include a needle wash step with 50:50 MeOH:Water between injections.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to final purity certification, highlighting where each analytical method fits.

G Start Crude Synthesis Mixture (D-Phe + Aniline + D-Phe-Anilide) SamplePrep Sample Preparation Dissolve in 50:50 H2O:ACN Filter 0.22 µm Start->SamplePrep RPHPLC RP-HPLC Analysis (C18, pH 3.0 Gradient) Goal: Chemical Purity SamplePrep->RPHPLC Decision Is Chemical Purity > 98%? RPHPLC->Decision Purification Recrystallization / Prep HPLC Decision->Purification No (High Aniline/Side Products) ChiralCheck Chiral HPLC Analysis (e.g., Crownpak CR+) Goal: Optical Purity (ee%) Decision->ChiralCheck Yes Purification->SamplePrep Retest Final Certified D-Phenylalanine Anilide (Chemically & Optically Pure) ChiralCheck->Final ee% > 99%

Caption: Integrated workflow for the purification and analysis of D-phenylalanine anilide, distinguishing between chemical purity (RP-HPLC) and optical purity (Chiral HPLC).

References

  • BenchChem. (2025).[1] A Comparative Guide to Validated HPLC Methods for the Quantification of N-acetyl-L-phenylalanine. (Adapted for Aniline/Phenylalanine separation principles).[6]

  • Lomenova, A., & Hroboňová, K. (2018).[8] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. (Establishes Chiral HPLC as the standard for enantiomeric separation).

  • SIELC Technologies. (2025). Separation of Aniline on Newcrom R1 HPLC column. (Provides

    
     and tailing suppression data for aniline analysis). 
    
  • Lang, M., et al. (2024). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus. (Details the synthesis and purification challenges of phenylalanine anilide derivatives).

  • ChemicalBook. (2024). How to synthesize D-Phenylalanine. (Background on enzymatic synthesis and impurity profiles).

Sources

Comparative

A Senior Application Scientist's Guide to Melting Point Determination for Novel API Salts: A Comparative Analysis of (2R)-2-amino-N,3-diphenylpropanamide Salts

Introduction: The Critical Role of Salt Form and Melting Point in Drug Development In the journey of a new chemical entity (NCE) from discovery to a viable drug product, the selection of an appropriate solid-state form i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Form and Melting Point in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, the selection of an appropriate solid-state form is a cornerstone of success. For ionizable active pharmaceutical ingredients (APIs), forming a salt is a common and effective strategy to optimize crucial physicochemical properties.[1][2] Selection of an appropriate salt can profoundly influence aqueous solubility, dissolution rate, stability, hygroscopicity, and manufacturability.[3] Among the key physical characteristics evaluated during salt screening, the melting point stands out as a fundamental indicator of a crystal lattice's stability. A high melting point is often associated with greater thermodynamic stability, which is desirable for processing and long-term storage of the drug substance.[4][5]

This guide focuses on the methods for determining the melting point of various salts of a model compound, (2R)-2-amino-N,3-diphenylpropanamide. As a chiral amino-amide, this compound presents a typical scaffold for which salt formation is a critical development step. We will provide an in-depth comparison of two primary analytical techniques: the traditional capillary method, as standardized by pharmacopeias, and the advanced thermal analysis technique of Differential Scanning Calorimetry (DSC). Our objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to select the appropriate methodology, execute it flawlessly, and interpret the resulting data with confidence.

Theoretical Foundations: Understanding the Melting Transition

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition is sharp, occurring over a narrow temperature range (typically 0.5-1.0°C). This physical constant is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.

However, in pharmaceutical development, two phenomena can significantly impact the observed melting point:

  • Melting Point Depression: The presence of impurities disrupts the uniform crystal lattice, weakening the forces holding it together.[6] Consequently, less energy is required to break down the structure, resulting in a lower and broader melting range.[7][8][9] This principle is so fundamental that melting point determination is a primary method for assessing the purity of a crystalline compound.[8][10]

  • Polymorphism: Many APIs can exist in multiple crystalline forms, known as polymorphs.[11] These polymorphs have different arrangements of molecules in the crystal lattice, leading to distinct physical properties, including different melting points, solubilities, and stabilities.[12][13] Identifying and controlling polymorphism is critical, as an unintended transition from a metastable to a stable form can alter a drug's bioavailability and therapeutic efficacy.[12]

Comparative Methodologies for Melting Point Determination

The choice of method for melting point determination depends on the stage of development, the required accuracy, and the amount of information sought. Here, we compare the two most prevalent techniques.

Method 1: Capillary Melting Point Determination

This classical method is widely adopted for its simplicity and cost-effectiveness. It involves heating a small sample packed into a glass capillary tube and visually observing the temperature range over which the substance melts. Modern digital instruments have automated the heating and temperature recording, but the principle remains the same. The United States Pharmacopeia (USP) General Chapter <741> provides standardized procedures for this method.[14][15]

Workflow for Capillary Melting Point Determination

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording prep1 Dry the API salt sample thoroughly. prep2 Gently pulverize to a fine powder. prep1->prep2 prep3 Load sample into a capillary tube to a height of 2-3 mm. prep2->prep3 prep4 Pack sample firmly by tapping or dropping through a long tube. prep3->prep4 inst1 Place capillary in heating block of the apparatus. prep4->inst1 inst2 Set a rapid ramp rate (~10-20°C/min) for a preliminary, approximate melting point. inst1->inst2 inst3 Allow apparatus to cool. inst2->inst3 inst4 Set start temperature ~10-15°C below the approximate melting point. inst3->inst4 inst5 Set a slow ramp rate (1°C/min) for accurate determination. inst4->inst5 inst6 Observe sample through magnifier. inst5->inst6 data1 Record T1: Temperature at which the first droplet of liquid appears. inst6->data1 data2 Record T2: Temperature at which the last solid particle liquefies. data1->data2 data3 Report the result as a range: T1 - T2. data2->data3

Caption: Workflow for USP-compliant capillary melting point determination.

Experimental Protocol: Digital Capillary Apparatus

  • Sample Preparation: Ensure the (2R)-2-amino-N,3-diphenylpropanamide salt is thoroughly dried to remove any residual solvent. Gently crush the crystalline sample into a fine powder.[10] Jab the open end of a capillary tube into the powder and pack the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[16][17]

  • Instrument Setup: Turn on the digital melting point apparatus.[18] For an unknown sample, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10°C/min) to find an approximate melting range.[19]

  • Accurate Measurement: Allow the heating block to cool to at least 20°C below the approximate melting point.[16] Place the packed capillary into the apparatus.

  • Heating Program: Set the plateau or start temperature to approximately 10-15°C below the expected melting point.[20] Set the ramp rate to 1°C/minute as recommended by pharmacopeial standards for accurate results.[8][21]

  • Observation and Recording: Press START to begin heating.[18] Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid is visible (the onset of melting) and the temperature at which the last crystal melts (the clear point).[16] The result is reported as this range.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more comprehensive information than simple melting point. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[22] A melting event is observed as an endothermic peak on the DSC thermogram.

Key Advantages of DSC:

  • High Accuracy & Precision: Provides highly reproducible and accurate melting temperatures.[23]

  • Quantitative Data: The area under the melting peak corresponds to the enthalpy of fusion (ΔH), a measure of the crystal lattice energy.

  • Detection of Thermal Events: Can identify polymorphism, phase transitions, degradation, and glass transitions, which are invisible to capillary methods.[24][25][26]

Workflow for DSC Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis prep1 Accurately weigh 1-5 mg of the API salt into a DSC pan. prep2 Hermetically seal the pan using a press. prep1->prep2 inst1 Place sample and reference pans into the DSC cell. prep2->inst1 prep3 Prepare an identical empty, sealed pan as the reference. prep3->inst1 inst2 Equilibrate the cell at a starting temperature (e.g., 25°C). inst1->inst2 inst3 Program a linear heating ramp (e.g., 10°C/min) to a final temperature well above the melt. inst2->inst3 inst4 Run the analysis under an inert nitrogen purge. inst3->inst4 data1 Plot heat flow vs. temperature to generate a thermogram. inst4->data1 data2 Determine Onset Temperature: Extrapolated start of the endotherm. data1->data2 data3 Determine Peak Temperature: Point of maximum heat flow. data1->data3 data4 Integrate the peak area to calculate Enthalpy of Fusion (ΔH). data1->data4

Caption: Workflow for melting point determination using DSC.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 1-5 mg of the (2R)-2-amino-N,3-diphenylpropanamide salt into a tared aluminum DSC pan.

  • Pan Sealing: Place the lid on the pan and hermetically seal it using a sample press. This prevents any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an identical, empty, sealed reference pan into the DSC instrument's auto-sampler or cell.

  • Thermal Method: Program the instrument to equilibrate at a suitable starting temperature (e.g., 25°C). Set a heating ramp of 10°C/min up to a temperature significantly above the expected melting point. The analysis should be run under a continuous purge of inert gas, such as nitrogen (50 mL/min).

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is typically reported as the onset temperature of the endothermic peak, which represents the extrapolated beginning of the melting transition. The temperature at the lowest point of the peak is the peak temperature . The area of the peak is integrated to determine the enthalpy of fusion (J/g).

Data Interpretation and Comparison

To illustrate the application of these methods, we present exemplary data for three hypothetical salts of (2R)-2-amino-N,3-diphenylpropanamide.

Table 1: Exemplary Melting Point Data for (2R)-2-amino-N,3-diphenylpropanamide Salts

Salt FormCapillary Method (Range, °C)DSC Onset (°C)DSC Peak (°C)Enthalpy of Fusion (ΔH, J/g)Observations
Hydrochloride 210.5 - 212.0210.8213.5115.2Sharp melt, indicative of high purity.
Mesylate 185.2 - 188.5185.5189.098.7Broader range suggests potential for polymorphism or minor impurity.
Tosylate 225.1 - 226.0225.3227.1125.8Highest melting point and enthalpy, suggesting a very stable crystal lattice.

Analysis of Results:

  • The Hydrochloride and Tosylate salts show a narrow melting range by the capillary method, which aligns well with the sharp endotherms observed in DSC. This agreement between methods provides high confidence in the purity and homogeneity of the samples.

  • The Tosylate salt exhibits the highest melting point and the largest enthalpy of fusion, suggesting it forms the most stable and ordered crystal lattice of the three. This could translate to better physical stability during storage and manufacturing.

  • The Mesylate salt shows a broader melting range (~3.3°C) in the capillary apparatus. While DSC provides a clear onset, the broader peak shape (relative to the others) and lower enthalpy might warrant further investigation. This could be an indication of a less pure sample or, more critically, the presence of more than one polymorphic form. DSC can often reveal subtle pre-melting transitions that would confirm this, which would be missed by visual methods.

Conclusion and Recommendations

The determination of melting point is an indispensable tool in the characterization of pharmaceutical salts.

  • Capillary methods are excellent for rapid, routine purity checks and preliminary characterization, particularly in early-stage discovery or academic settings. They are cost-effective and require minimal training.

  • Differential Scanning Calorimetry (DSC) is the superior method for in-depth characterization required for formal drug development. It provides not only a more accurate and objective melting point (onset temperature) but also delivers critical thermodynamic data (enthalpy of fusion) and the ability to detect polymorphism and other thermal events.[22][24]

For the comprehensive evaluation of (2R)-2-amino-N,3-diphenylpropanamide salts, a combined approach is recommended. Use a digital capillary apparatus for initial screening of multiple salt candidates due to its higher throughput. Subsequently, subject the most promising candidates to DSC analysis for definitive characterization, stability assessment, and to build a robust data package for regulatory submission. This tiered strategy ensures both efficiency and scientific rigor in the salt selection process.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • uspbpep.com. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. [Link]

  • University of Colorado Boulder. Melting Point Determination. [Link]

  • Narayan Facial Hospital. NFU 498 Digital Melting Point Apparatus. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • USP-NF. 〈741〉 Melting Range or Temperature. [Link]

  • Brittain, H. G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • Giani, S., & Towers, N. M. (2016, June 11). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • Grokipedia. Melting-point depression. [Link]

  • SSERC. Melting point determination. [Link]

  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. [Link]

  • Giani, S., & Towers, N. M. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Semantic Scholar. [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry. [Link]

  • Cole-Parmer. Digital Melting Point Apparatus. [Link]

  • Wouters, J., & Quere, L. (Eds.). (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Wiley Online Library. [Link]

  • Giani, S., & Towers, N. M. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Gould, P. L. (2000, July 19). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ACS Publications. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Research Journal of Pharmacy and Technology. (2026, February 10). Polymorphic Drugs - Challenges and Characterisation of the Thermodynamic Instability in Pharmaceutical Formulation. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Stanford Research Systems. DigiMelt Student Melting Point System. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • IBChem. Melting point depression. [Link]

  • That's Nice. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Instructables. "MELT-O-MATIC" DIGITAL MELTING POINT APPARATUS. [Link]

  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]

  • MDPI. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured.... [Link]

  • ResearchGate. (2025, November 21). (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. [Link]

  • United States Patent and Trademark Office. Polymorphs in Pharmaceutical Products. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride proper disposal procedures

Topic: Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, HSE Officers[1] Executive Summary: Immediate Action Plan Do NOT dispose of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride do...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, HSE Officers[1]

Executive Summary: Immediate Action Plan

Do NOT dispose of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride down the drain. Do NOT mix with strong oxidizing acids (e.g., Nitric Acid) or strong bases.

Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Waste Classification: Regulated Chemical Waste (Solid or Liquid Organic).

Chemical Profile & Hazard Identification

To dispose of this compound safely, we must first understand its reactivity and regulatory status. This compound is the hydrochloride salt of D-Phenylalanine anilide .

Property Data / Classification
Chemical Structure Amide derivative of D-phenylalanine with an N-phenyl group (anilide).
Physical State White to off-white solid (crystalline powder).
Acidity/Basicity Acidic salt (HCl). Dissociation in water releases chloride ions and the protonated amine.
Key Hazards Irritant (Skin/Eye/Respiratory) .[2] Potential acute toxicity (oral).[2][3]
Reactivity Incompatible with Strong Oxidizers (risk of fire/explosion). Incompatible with Strong Bases (liberates the free amine, altering solubility and volatility).
Ecological Impact Aromatic amines/amides are often toxic to aquatic life (Chronic Category).

Operational Insight: Because this is a hydrochloride salt, it is stable under normal storage conditions. However, upon disposal, if mixed with high-pH waste streams, the "free base" (an aromatic amine) will precipitate or form an oily layer, potentially complicating waste solvent recovery. Always keep this waste stream acidic or neutral.

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench. You must segregate this compound to prevent cross-reactivity in the waste drum.

  • Segregation Rule #1 (The Oxidizer Ban): Never place this amine salt in a waste container holding oxidizing agents (Nitric acid, Perchloric acid, Permanganates). Amine salts can form unstable N-nitroso compounds or explosive intermediates when nitrated.

  • Segregation Rule #2 (The Halogen Distinction): While this compound contains chloride (HCl), it is not a "Halogenated Solvent" (like Dichloromethane).

    • If Solid: Dispose of in the "Solid Hazardous Waste" stream.

    • If Dissolved: If dissolved in non-halogenated solvents (Methanol, DMSO), dispose in "Non-Halogenated Organic Waste." If dissolved in DCM/Chloroform, dispose in "Halogenated Organic Waste."

Detailed Disposal Workflow

Scenario A: Disposing of Pure Solid (Excess Reagent)

Best practice: Keep solids solid. Do not dissolve just for disposal.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass shipping container if intact.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write clearly: "(2R)-2-amino-N,3-diphenylpropanamide HCl".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed jar into the lab's central "Solid Hazardous Waste" drum.

  • Log Entry: Record the mass added to the drum log to maintain the lab's mass balance inventory.

Scenario B: Disposing of Reaction Mixtures/Solutions

Common context: The compound is dissolved in DMSO, Methanol, or Acetonitrile.

  • pH Check: Ensure the solution is not strongly basic (pH > 10). If basic, neutralize with dilute HCl or Acetic Acid to pH 6–8 to keep the amine protonated and soluble.

  • Solvent Compatibility:

    • Aqueous Streams: Do not pour down the sink. Collect in "Aqueous Chemical Waste" carboys.

    • Organic Streams: Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the original glassware with the primary solvent used. Add rinsate to the waste carboy.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of (2R)-2-amino-N,3-diphenylpropanamide hydrochloride to ensure compliance and safety.

DisposalWorkflow Start Start: (2R)-2-amino-N,3-diphenylpropanamide HCl Waste Generation StateCheck What is the physical state? Start->StateCheck SolidPath Solid Form (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Form (Solution) StateCheck->LiquidPath Liquid SolidContainer Place in HDPE or Glass Solid Waste Container SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: 'Toxic/Irritant Organic Solid' Do NOT dissolve SolidContainer->LabelSolid Final Final Disposal: High-Temp Incineration (Licensed Contractor) LabelSolid->Final HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHaloSolvent No Halogens HaloWaste Dispose in 'Halogenated Waste' Carboy HaloSolvent->HaloWaste NonHaloWaste Dispose in 'Non-Halogenated Waste' Carboy NonHaloSolvent->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Caption: Decision tree for the safe segregation and disposal of (2R)-2-amino-N,3-diphenylpropanamide HCl based on physical state and solvent matrix.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound falls under 40 CFR 261 regulations.[4]

  • Waste Coding:

    • This specific compound is not explicitly "P-listed" or "U-listed" by name.

    • Generator Status: It is classified as a Characteristic Hazardous Waste or, more commonly in research settings, managed under the "Lab Pack" rule.

    • DOT Transport (for waste hauler): Likely falls under UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific LD50 data.

  • Self-Validation Step: Before sealing the waste container, verify that the waste manifest description matches the contents. "Organic Solid, Toxic, n.o.s. (Contains Diphenylpropanamide derivative)" is a compliant description.

Emergency Procedures (Spill Response)

If a spill occurs during the disposal process:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or standard "Pink Pig" absorbent pads.

  • Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] [Link]5]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Parts 260-273. [Link]

  • PubChem. (n.d.). Compound Summary: (2R)-2-amino-3-phenylpropanamide (Related Structure). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling (2R)-2-amino-N,3-diphenylpropanamide hydrochloride

Topic: Personal protective equipment for handling (2R)-2-amino-N,3-diphenylpropanamide hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2R)-2-amino-N,3-diphenylpropanamide hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2]

Emergency Overview & Risk Assessment

(2R)-2-amino-N,3-diphenylpropanamide hydrochloride (also known as D-Phenylalanine anilide hydrochloride ) is a synthetic amino acid derivative.[1][2] While the phenylalanine backbone suggests biological compatibility, the anilide (N-phenyl) moiety introduces significant toxicological risks.[1][2]

Critical Hazard Mechanism: Metabolic or chemical hydrolysis of this compound releases aniline , a known hematotoxin and suspected carcinogen.[2] Consequently, this compound must be handled with Occupational Exposure Band (OEB) 3 protocols, treating it as a potential sensitizer and systemic toxin.[2]

Hazard Class Risk Level Mechanism of Action
Acute Toxicity Moderate to HighPotential release of aniline; methemoglobinemia risk upon high exposure.[1][2]
Skin/Eye Irritation HighAcidic salt form (HCl) causes contact dermatitis and mucosal irritation.[2]
Sensitization ModerateAnilide derivatives are frequent dermal sensitizers.[2]
Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab safety" defaults. The lipophilic nature of the diphenyl structure facilitates dermal absorption, requiring specific barrier materials.

Zone Required Equipment Technical Specification / Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).[1][2] Why: Safety glasses are insufficient.[2] The HCl salt is hygroscopic and corrosive; dust entry into the eye will cause immediate, severe damage.
Dermal (Hand) Double Gloving Protocol Inner Layer: Nitrile (4 mil).[2] Outer Layer: Neoprene or Nitrile (minimum 5-8 mil).[1][2] Why: Anilides can permeate thin nitrile.[2] Double gloving provides a breakthrough time >480 mins.[2]
Respiratory Engineering Control Primary Primary: Handle only in a certified Fume Hood. Secondary (Spill/Cleaning): N95 or P100 particulate respirator if dust generation is uncontrolled.[2]
Body Lab Coat + Chemical Apron Material: Tyvek® or chemically resistant synthetic.[2] Why: Cotton lab coats absorb liquids/solids, keeping toxins against the skin.[2] An impervious apron prevents torso exposure during weighing.[2]
PPE Decision Logic (Graphviz)

PPE_Logic Start Start: Task Assessment Solids Handling Solid Powder? Start->Solids Liquids Handling Solutions? Start->Liquids Hood Is Fume Hood Available? Solids->Hood Yes Level1 Standard PPE: Nitrile Gloves + Lab Coat + Goggles Liquids->Level1 Conc < 10mM Level2 Enhanced PPE: Double Gloves (Nitrile/Neoprene) + Tyvek Sleeves + N95 Mask Liquids->Level2 Conc > 10mM or Heating Hood->Level1 Yes (Sash <18") Hood->Level2 No (Open Bench) Level3 Full Containment: Glove Box or PAPR Required Level2->Level3 If Aerosolizing

Figure 1: Decision tree for selecting appropriate PPE based on physical state and containment availability.[1][2]

Operational Handling Protocol

This workflow minimizes dust generation and surface contamination.[2]

Phase A: Weighing & Transfer
  • Static Control: The hydrochloride salt is likely electrostatic.[2] Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder scattering.[2]

  • Containment: Place the analytical balance inside a powder containment hood or use a balance shield .[2]

  • Technique:

    • Tare the receiving vessel (vial/flask) with its cap on.

    • Open vessel only inside the hood.[2]

    • Transfer solid using a disposable spatula (do not reuse).[2]

    • Cap immediately before removing from the hood.[2]

Phase B: Solubilization
  • Solvent Choice: Soluble in DMSO, Methanol, and Water (pH dependent).[2]

  • Exotherm Warning: Dissolution of HCl salts can be mildly exothermic.[2] Add solvent slowly to the solid.[2]

  • Venting: If dissolving in carbonates or bicarbonates (for free-basing), CO₂ gas will evolve rapidly.[1][2] Do not cap tightly until evolution ceases.[2]

Decontamination & Disposal

Objective: Prevent environmental release of the anilide moiety.[2]

Decontamination Solution (Surface Cleaning)

Do not use simple water, which may spread the lipophilic compound.[2]

  • Step 1: Wipe with 10% Sodium Dodecyl Sulfate (SDS) or similar surfactant to solubilize the organic residue.[2]

  • Step 2: Wipe with Isopropanol to remove residual surfactant.[2]

  • Step 3: Final rinse with water.[2][3][4]

Waste Disposal Decision Tree

Disposal_Tree Waste Chemical Waste Generated Type Waste Type? Waste->Type Solid Solid / Contaminated PPE Type->Solid Liquid Liquid Mother Liquor Type->Liquid Incinerate High Temp Incineration (Stream C) Solid->Incinerate Bag & Tag Halogen Halogenated? Liquid->Halogen Check Solvent Halogen->Incinerate Yes (DCM/Chloroform) AqWaste Aqueous Waste Stream (Adjust pH 6-9) Halogen->AqWaste No (Water/Buffer only) AqWaste->Incinerate If >1% Active Compound

Figure 2: Protocol for segregating waste streams to ensure complete destruction of the anilide pharmacophore.[1][2]

Disposal Directive: All solid waste (gloves, weighing boats, paper towels) contaminated with this compound must be tagged as "Cytotoxic/Genotoxic Potential" and routed for High-Temperature Incineration .[1][2] Do not dispose of in general lab trash.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
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(2R)-2-amino-N,3-diphenylpropanamide hydrochloride
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